(4-Ethoxy-phenyl)-oxo-acetonitrile
Description
BenchChem offers high-quality (4-Ethoxy-phenyl)-oxo-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxy-phenyl)-oxo-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBOJNSWAFYUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633071 | |
| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62869-42-5 | |
| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Ethoxy-phenyl)-oxo-acetonitrile: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(4-Ethoxy-phenyl)-oxo-acetonitrile , also known as 4-ethoxybenzoyl cyanide, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its unique structure, featuring a reactive aroyl cyanide moiety, positions it as a valuable building block for the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and essential safety information.
Core Chemical and Physical Properties
(4-Ethoxy-phenyl)-oxo-acetonitrile is a yellow solid at room temperature. The presence of both a carbonyl group and a nitrile group directly attached to the carbonyl carbon imparts a distinct electronic character to the molecule, rendering the carbonyl carbon highly electrophilic. This feature is central to its synthetic utility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.19 g/mol | |
| CAS Number | 62869-42-5 | |
| Appearance | Yellow solid | |
| Storage Conditions | 0-8 °C |
Synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile
The most common and efficient laboratory synthesis of aroyl cyanides involves the reaction of the corresponding aroyl chloride with a cyanide salt. The following protocol is a validated, self-validating system for the preparation of (4-Ethoxy-phenyl)-oxo-acetonitrile from 4-ethoxybenzoyl chloride.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution reaction. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride. The chloride ion is subsequently displaced as a leaving group, forming the aroyl cyanide. The use of a copper(I) cyanide catalyst can facilitate the reaction.
Caption: General workflow for the synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile.
Detailed Experimental Protocol
Materials:
-
4-Ethoxybenzoyl chloride
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
Copper(I) cyanide (CuCN) (optional, as catalyst)
-
Anhydrous acetonitrile or dichloromethane
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (0.95 eq.). If using, add a catalytic amount of copper(I) cyanide (0.05 eq.).
-
Solvent Addition: Add anhydrous acetonitrile or dichloromethane via syringe.
-
Addition of Acyl Chloride: Slowly add a solution of 4-ethoxybenzoyl chloride (1.0 eq.) in the chosen anhydrous solvent to the stirred suspension of the cyanide salt.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of cold water or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure (4-Ethoxy-phenyl)-oxo-acetonitrile as a yellow solid.
Spectroscopic Characterization
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ 8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 6.9-7.0 ppm (d, 2H): Aromatic protons meta to the carbonyl group.
-
δ 4.1-4.2 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃).
-
δ 1.4-1.5 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃).
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ ~170 ppm: Carbonyl carbon (C=O).
-
δ ~165 ppm: Aromatic carbon attached to the ethoxy group.
-
δ ~133 ppm: Aromatic carbons ortho to the carbonyl group.
-
δ ~125 ppm: Aromatic carbon ipso to the carbonyl group.
-
δ ~115 ppm: Aromatic carbons meta to the carbonyl group.
-
δ ~114 ppm: Nitrile carbon (C≡N).
-
δ ~64 ppm: Methylene carbon of the ethoxy group (-O-CH₂-).
-
δ ~14 ppm: Methyl carbon of the ethoxy group (-CH₃).
Infrared (IR) Spectroscopy (predicted):
-
~2220 cm⁻¹: C≡N stretching vibration (characteristic for nitriles).
-
~1680 cm⁻¹: C=O stretching vibration (characteristic for aryl ketones).
-
~1600, 1580, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1260 cm⁻¹: C-O-C asymmetric stretching of the ethoxy group.
-
~1040 cm⁻¹: C-O-C symmetric stretching of the ethoxy group.
Mass Spectrometry (MS) (predicted fragmentation):
-
M⁺ at m/z = 175: Molecular ion peak.
-
m/z = 147: Loss of ethylene (-C₂H₄) from the ethoxy group.
-
m/z = 149: Loss of the cyanide radical (·CN).
-
m/z = 121: Formation of the 4-ethoxybenzoyl cation.
Chemical Reactivity and Synthetic Applications
The reactivity of (4-Ethoxy-phenyl)-oxo-acetonitrile is dominated by the electrophilicity of the carbonyl carbon. This makes it a prime substrate for a variety of nucleophilic addition reactions.
Nucleophilic Addition Reactions
The carbonyl group is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates. These reactions provide a facile route to tertiary alcohols containing a nitrile functionality.
4-ethoxybenzoyl cyanide synthesis mechanism
An In-depth Technical Guide to the Synthesis of 4-Ethoxybenzoyl Cyanide
Abstract
This technical guide provides a comprehensive examination of the synthetic routes to 4-ethoxybenzoyl cyanide, a key intermediate in pharmaceutical and agrochemical research. We delve into the core reaction mechanisms, offering a comparative analysis of classical and modern synthetic protocols. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying chemical principles that govern experimental choices, reaction efficiency, and product purity. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of aroyl cyanide synthesis.
Introduction: The Significance of 4-Ethoxybenzoyl Cyanide
Aroyl cyanides, and specifically 4-ethoxybenzoyl cyanide, are highly valuable synthons in organic chemistry. The juxtaposition of an electrophilic carbonyl group and a cyanide moiety, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloadditions, makes them versatile building blocks. The 4-ethoxy substituent, in particular, modulates the electronic properties of the aromatic ring and is a common feature in many biologically active molecules. Understanding the efficient and reliable synthesis of this intermediate is therefore critical for advancing discovery programs that rely on its unique chemical reactivity. This guide will explore the primary synthetic pathways, focusing on the mechanistic rationale that informs protocol development and optimization.
Core Synthetic Strategies and Mechanistic Insights
The most direct and widely documented approach for synthesizing 4-ethoxybenzoyl cyanide is the nucleophilic substitution of a cyanide group for the chloride on the corresponding acyl chloride, 4-ethoxybenzoyl chloride. While the overarching transformation is consistent, the methods to achieve it vary significantly in reagents, conditions, and mechanistic pathways.
The Classical Approach: Cyanation with Copper(I) Cyanide
The reaction of an aroyl chloride with a metal cyanide is a foundational method for producing aroyl cyanides. The use of copper(I) cyanide (CuCN) is a well-established, albeit strenuous, protocol analogous to the Rosenmund-von Braun reaction for aryl halides.[1][2][3]
Mechanistic Considerations:
This reaction is not a simple SN2-type displacement. It proceeds via a nucleophilic acyl substitution mechanism, but the specific role of copper(I) cyanide is crucial. The reaction requires high temperatures (often >200°C), indicating a substantial activation energy barrier.[2]
-
Coordination and Activation: It is proposed that the copper(I) ion coordinates to the carbonyl oxygen of the 4-ethoxybenzoyl chloride. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The cyanide ion, delivered from the CuCN salt, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate. The covalent nature of the Cu-CN bond means the "free" cyanide concentration is low; the attack likely occurs from a copper-cyanide complex.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the chloride ion as the leaving group. The chloride likely forms a copper-chloride species (e.g., CuCl).
-
Product Formation: The final product, 4-ethoxybenzoyl cyanide, is formed. The high temperatures are necessary to overcome the energy required to break the lattice energy of the CuCN salt and drive the reaction to completion.
Causality Behind Experimental Choices: The necessity of high heat and the use of a stoichiometric copper salt are the defining features. Anhydrous conditions are critical, as any moisture would readily hydrolyze the starting 4-ethoxybenzoyl chloride. The vigorous shaking mentioned in related procedures ensures proper mixing in the heterogeneous reaction mixture to maximize the surface area contact between the liquid aroyl chloride and the solid CuCN.[2]
Caption: Proposed mechanism for CuCN-mediated synthesis.
Phase-Transfer Catalysis (PTC): A Milder Alternative
The harsh conditions of the classical CuCN method led to the development of milder alternatives. Phase-transfer catalysis (PTC) offers a significant improvement by enabling the reaction to occur at much lower temperatures with cheaper, more soluble alkali metal cyanides like sodium cyanide (NaCN).[4][5][6]
Mechanistic Considerations:
The power of PTC lies in its ability to transport a reactive nucleophile across the phase barrier between an aqueous and an organic solvent.[7]
-
Ion Exchange: A quaternary ammonium salt (the phase-transfer catalyst), such as tetrabutylammonium bromide (R₄N⁺X⁻), is soluble in the organic phase. At the aqueous-organic interface, its counter-ion (X⁻) is exchanged for a cyanide ion (CN⁻) from the aqueous phase, where NaCN is dissolved.
-
Transport to Organic Phase: The newly formed ion pair, R₄N⁺CN⁻, is lipophilic and migrates into the bulk organic phase, which contains the 4-ethoxybenzoyl chloride substrate.
-
Nucleophilic Acyl Substitution: In the organic solvent, the cyanide ion is poorly solvated, making it a highly reactive "naked" nucleophile. It rapidly attacks the electrophilic carbonyl carbon of the 4-ethoxybenzoyl chloride.
-
Product Formation & Catalyst Regeneration: The reaction proceeds via the standard nucleophilic acyl substitution pathway to form 4-ethoxybenzoyl cyanide and a chloride ion. The catalyst, now as R₄N⁺Cl⁻, migrates back to the aqueous interface to exchange the chloride for another cyanide ion, thus completing the catalytic cycle.
Causality Behind Experimental Choices: The choice of a two-phase system (e.g., water and dichloromethane) is inherent to the technique. The catalyst is chosen for its ability to shuttle ions effectively. This method avoids the use of toxic heavy metals and the need for high temperatures, resulting in cleaner reactions and often higher yields. The main drawback can be the potential for side reactions if the product itself is base-sensitive, as the aqueous phase is basic.
Caption: The catalytic cycle in Phase-Transfer Catalysis.
Comparative Analysis of Synthesis Protocols
The choice of synthetic route depends on factors such as scale, available equipment, purity requirements, and tolerance for hazardous reagents.
| Parameter | Classical CuCN Method | Phase-Transfer Catalysis (PTC) | Modern Catalytic Methods (e.g., Pd/Ni) |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Sodium/Potassium Cyanide (NaCN/KCN) | K₄[Fe(CN)₆], Zn(CN)₂, Trimethylsilyl cyanide |
| Catalyst | None (stoichiometric reagent) | Quaternary Ammonium Salts (e.g., TBAB) | Palladium or Nickel complexes |
| Solvent | Neat (no solvent) or high-boiling (e.g., benzonitrile) | Biphasic (e.g., CH₂Cl₂/H₂O) | Anhydrous organic (e.g., DMF, Toluene) |
| Temperature | Very High (150-230°C)[2] | Low to Moderate (0°C to RT) | Moderate (50-120°C)[8][9] |
| Typical Yield | 60-70%[1] | 60-90%[5][6] | Generally high, >80% |
| Advantages | Well-established, robust for simple substrates. | Mild conditions, avoids heavy metals, uses cheap reagents. | High functional group tolerance, uses non-toxic cyanide sources. |
| Disadvantages | Harsh conditions, heavy metal waste, difficult purification. | Requires specific catalyst, potential for hydrolysis. | Expensive catalysts and ligands, requires inert atmosphere. |
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and safety. Extreme caution must be exercised when handling all cyanide-containing compounds. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. An emergency cyanide antidote kit should be available.
Protocol 4.1: Synthesis via Copper(I) Cyanide (Adapted from Organic Syntheses)
This protocol is adapted from the synthesis of benzoyl cyanide and is applicable to 4-ethoxybenzoyl cyanide.[1][2]
-
1. Reagent Preparation & Setup:
-
Dry cuprous cyanide (1.2 moles equiv.) in a vacuum oven at 110°C for at least 4 hours. Rationale: Removes residual water which would hydrolyze the starting material.
-
Purify 4-ethoxybenzoyl chloride (1.0 mole equiv.) by distillation under reduced pressure. Rationale: Removes impurities like 4-ethoxybenzoic acid that can interfere with the reaction.
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the dried cuprous cyanide.
-
-
2. Reaction Execution:
-
Add the purified 4-ethoxybenzoyl chloride to the flask.
-
Begin vigorous stirring and place the flask in a pre-heated oil bath at 150°C.
-
Slowly raise the temperature of the oil bath to 220-230°C and maintain for 2-3 hours. The mixture will darken. Rationale: The high temperature is required to overcome the activation energy of this heterogeneous reaction.
-
-
3. Product Isolation & Purification:
-
Cool the reaction mixture to approximately 100°C.
-
Reconfigure the apparatus for vacuum distillation.
-
Distill the crude product under reduced pressure. Collect the fraction corresponding to 4-ethoxybenzoyl cyanide.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. US4144269A - Process for the production of benzoyl cyanide (IV) - Google Patents [patents.google.com]
- 5. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-Ethoxy-phenyl)-oxo-acetonitrile
Abstract
This technical guide provides a comprehensive overview of (4-Ethoxy-phenyl)-oxo-acetonitrile (CAS Number: 62869-42-5), a versatile α-keto nitrile that serves as a valuable intermediate in synthetic organic chemistry. With a focus on practical application for researchers, scientists, and drug development professionals, this document details the synthesis, characterization, and synthetic utility of this compound. While specific biological activity data for (4-Ethoxy-phenyl)-oxo-acetonitrile is not extensively documented in publicly available literature, this guide explores the potential applications based on the reactivity of the benzoyl cyanide scaffold. Detailed, field-proven protocols for its synthesis and subsequent transformation into heterocyclic systems of medicinal interest are provided, underpinned by a discussion of the mechanistic principles that govern these reactions.
Introduction: The Chemical Versatility of (4-Ethoxy-phenyl)-oxo-acetonitrile
(4-Ethoxy-phenyl)-oxo-acetonitrile, also known as 4-ethoxybenzoyl cyanide, is an aromatic organic compound featuring a reactive α-keto nitrile functional group.[1] This unique structural motif imbues the molecule with a dual electrophilicity at the carbonyl carbon and the nitrile carbon, making it a highly versatile building block for the synthesis of a wide array of more complex molecules.[1] Its applications are particularly prominent in the fields of pharmaceutical and agrochemical development, where it serves as a key intermediate for the construction of various molecular scaffolds.[1] The ethoxy substitution on the phenyl ring can modulate the electronic properties of the molecule and influence its reactivity and the properties of its downstream derivatives.
This guide will provide a detailed exploration of the synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile, its key chemical properties, and its application in the construction of heterocyclic compounds, which are prevalent in many biologically active molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (4-Ethoxy-phenyl)-oxo-acetonitrile is paramount for its effective use in a laboratory setting. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 62869-42-5 | Chem-Impex |
| Molecular Formula | C₁₀H₉NO₂ | Chem-Impex |
| Molecular Weight | 175.19 g/mol | Chem-Impex |
| Appearance | Yellow solid | Chem-Impex |
| Purity | ≥ 96% (HPLC) | Chem-Impex |
| Storage Temperature | 0-8 °C | Chem-Impex |
Spectroscopic Characterization (Predicted)
While specific, publicly available spectra for (4-Ethoxy-phenyl)-oxo-acetonitrile are limited, we can predict the expected spectroscopic features based on its structure and data from analogous compounds such as p-nitrophenylacetonitrile and 2-(4-Ethoxyphenyl)acetonitrile.[2][3][4]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm) and the aromatic protons. The aromatic protons on the para-substituted ring will likely appear as two doublets in the region of 7.0-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals for the ethoxy carbons, the aromatic carbons, the nitrile carbon (typically around 115-120 ppm), and the carbonyl carbon (in the range of 180-190 ppm).
-
IR Spectroscopy: The infrared spectrum is predicted to exhibit strong absorption bands corresponding to the nitrile (C≡N) stretch around 2200-2250 cm⁻¹ and the ketone (C=O) stretch at approximately 1680-1700 cm⁻¹.[3] Aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the ether linkage, will also be present.
-
Mass Spectrometry: The electron ionization mass spectrum would be expected to show a molecular ion peak at m/z = 175. Key fragmentation patterns would likely involve the loss of CO, CN, and cleavage of the ethoxy group.
Synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile: A Detailed Protocol
The most established and reliable method for the synthesis of benzoyl cyanides is the reaction of the corresponding benzoyl chloride with a cyanide salt, most commonly cuprous cyanide.[5][6] This method can be readily adapted for the preparation of (4-Ethoxy-phenyl)-oxo-acetonitrile.
Reaction Scheme
Caption: Synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile.
Step-by-Step Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of benzoyl cyanide.[5]
Materials:
-
4-Ethoxybenzoyl chloride
-
Cuprous cyanide (CuCN), dried
-
High-boiling point solvent (e.g., benzonitrile) or neat conditions
-
Distillation apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Reactants: Ensure the cuprous cyanide is thoroughly dried in a vacuum oven at 110 °C for at least 3 hours prior to use.[5] The 4-ethoxybenzoyl chloride should be of high purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxybenzoyl chloride (1.0 equivalent) and dried cuprous cyanide (1.2 equivalents). The reaction can be run neat or in a high-boiling inert solvent like benzonitrile.
-
Heating and Reaction: The reaction mixture is heated to a temperature between 140-160 °C.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent such as toluene or dichloromethane.
-
The mixture is filtered to remove the solid copper salts. The filter cake should be washed with the same solvent.
-
The combined organic filtrates are then washed with water and brine to remove any remaining inorganic impurities.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure (4-Ethoxy-phenyl)-oxo-acetonitrile as a yellow solid.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed using the spectroscopic techniques outlined in Section 2.1. The melting point of the purified solid should be sharp and consistent.
Synthetic Applications in Drug Development
(4-Ethoxy-phenyl)-oxo-acetonitrile is a valuable precursor for the synthesis of various heterocyclic compounds, many of which form the core of pharmacologically active molecules.[1] The α-keto nitrile moiety provides two reactive sites for cyclization reactions.
Synthesis of Substituted Pyrimidines
Pyrimidines are a class of heterocyclic compounds found in a wide range of biologically active molecules, including many approved drugs. α-Keto nitriles can be used in the synthesis of substituted pyrimidines through condensation reactions with amidines.
Caption: General workflow for pyrimidine synthesis.
Synthesis of Substituted Oxazoles
Oxazoles are another important class of heterocycles with diverse biological activities. α-Keto nitriles can serve as precursors for the synthesis of oxazoles, for example, through reaction with α-amino ketones.
Representative Protocol: Synthesis of a Substituted Oxazole
This protocol is a representative example of how an α-keto nitrile can be utilized in the synthesis of an oxazole derivative.
Materials:
-
(4-Ethoxy-phenyl)-oxo-acetonitrile
-
An α-amino ketone hydrochloride
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-amino ketone hydrochloride (1.0 equivalent) in the anhydrous solvent. Add the base (1.1 equivalents) and stir for 15-20 minutes.
-
Addition of Keto Nitrile: Add (4-Ethoxy-phenyl)-oxo-acetonitrile (1.0 equivalent) to the reaction mixture.
-
Heating and Cyclization: Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be followed by TLC.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted oxazole.
-
Potential Biological Significance and Future Directions
Future research could focus on:
-
Screening for Biological Activity: Evaluating (4-Ethoxy-phenyl)-oxo-acetonitrile and its derivatives against a panel of biological targets, such as enzymes (e.g., kinases, proteases) or microbial strains.
-
Library Synthesis: Utilizing the reactivity of the α-keto nitrile to generate a library of diverse heterocyclic compounds for high-throughput screening in drug discovery programs.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of (4-Ethoxy-phenyl)-oxo-acetonitrile to understand how changes in the substituents on the phenyl ring affect biological activity.
Safety and Handling
Based on data for related compounds, (4-Ethoxy-phenyl)-oxo-acetonitrile should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols.
Conclusion
(4-Ethoxy-phenyl)-oxo-acetonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and examples of its synthetic utility. While its specific biological profile remains to be fully elucidated, its chemical reactivity makes it a compound of considerable interest for further investigation and application in drug discovery and development.
References
-
Organic Syntheses, Coll. Vol. 3, p.112 (1955); Vol. 28, p.10 (1948). [Link]
- US Patent 4,113,773A, Process for the production of benzoyl cyanide (I).
-
2-(4-Ethoxyphenyl)acetonitrile | C10H11NO | CID 583905 - PubChem. [Link]
-
Synthesis, cytotoxicity and antibacterial studies of symmetrically and non-symmetrically benzyl- or p-cyanobenzyl-substituted N-Heterocyclic carbene - Silver complexes | Request PDF - ResearchGate. [Link]
-
Synthesis, Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds - ICAIIT 2025 Conference. [Link]
-
IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies - ResearchGate. [Link]
-
p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem. [Link]
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- 8. researchgate.net [researchgate.net]
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Spectral data of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile (CAS: 62869-42-5), a key building block in pharmaceutical and organic synthesis.[1] For researchers and drug development professionals, unambiguous molecular characterization is paramount for ensuring purity, validating synthetic pathways, and meeting stringent regulatory standards.[2][3] This document moves beyond a simple data sheet, offering a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and interpret the expected spectral data based on the molecule's unique architecture, comprising an α-keto-nitrile moiety conjugated to an ethoxy-substituted aromatic ring.
Introduction: The Imperative for Rigorous Characterization
2-(4-Ethoxyphenyl)-2-oxoacetonitrile is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol .[1] Its utility as an intermediate stems from the reactivity of its dual functional groups: the α-keto group and the nitrile group, which allow for a variety of subsequent chemical transformations.[1][4] In any synthetic or drug development pipeline, confirming the identity and purity of such intermediates is a non-negotiable checkpoint.[5] Impurity profiling, which relies on these spectroscopic methods, is essential for identifying by-products, degradation products, or residual starting materials that could impact the safety and efficacy of a final active pharmaceutical ingredient (API).[6][7]
This guide provides the foundational knowledge to acquire and interpret the spectral data necessary to create a comprehensive analytical profile for this molecule, ensuring a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.[8][9] For 2-(4-Ethoxyphenyl)-2-oxoacetonitrile, NMR is indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the ethoxy group.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a quantitative map of all unique proton environments within the molecule. The expected signals are dictated by the molecule's symmetry and the electronic influence of nearby functional groups.[10][11]
Expected ¹H NMR Data (Predicted for CDCl₃ Solvent)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.0 - 8.2 | Doublet (d) | 2H | Ar-H (ortho to C=O) | These protons are deshielded by the strong electron-withdrawing effect of the adjacent α-keto-nitrile group. |
| ~6.9 - 7.1 | Doublet (d) | 2H | Ar-H (ortho to -OEt) | These protons are shielded by the electron-donating effect of the ethoxy group. |
| ~4.1 - 4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |
| ~1.4 - 1.6 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in a standard aliphatic environment and are split into a triplet by the two neighboring methylene protons. |
¹³C NMR Spectroscopy: The Carbon Framework
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. This is particularly useful for identifying quaternary carbons and carbonyl carbons, which are invisible in ¹H NMR.[12][13]
Expected ¹³C NMR Data (Predicted for CDCl₃ Solvent)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~180 - 185 | C =O (Ketone) | The carbonyl carbon of an α-keto group is significantly deshielded and appears far downfield. |
| ~164 - 166 | Ar-C -O | The aromatic carbon directly attached to the ether oxygen is deshielded by the oxygen atom. |
| ~133 - 135 | Ar-C (ortho to C=O) | Aromatic carbons adjacent to the electron-withdrawing keto group. |
| ~125 - 127 | Ar-C -C=O | The quaternary aromatic carbon attached to the keto group. |
| ~115 - 117 | C ≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift in this region.[14] |
| ~114 - 116 | Ar-C (ortho to -OEt) | Aromatic carbons shielded by the electron-donating ethoxy group. |
| ~63 - 65 | -O-CH₂ -CH₃ | The methylene carbon is deshielded due to its attachment to oxygen. |
| ~14 - 16 | -O-CH₂-CH₃ | The terminal methyl carbon is in a typical upfield aliphatic region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Homogenization: Gently vortex the tube until the sample is fully dissolved to ensure a homogeneous solution, which is critical for sharp, well-resolved signals.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard pulse parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans). For the ¹³C spectrum, use a proton-decoupled pulse sequence with a wider spectral window and a larger number of scans (e.g., 512-1024) to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks for both spectra.
NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[15] For 2-(4-Ethoxyphenyl)-2-oxoacetonitrile, IR is crucial for confirming the presence of the nitrile, ketone, and ether functionalities.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| ~3050 - 3100 | Medium | Aromatic C-H | Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H | Stretch |
| ~2220 - 2240 | Strong, Sharp | C≡N (Nitrile) | Stretch |
| ~1685 - 1700 | Strong, Sharp | C=O (Aromatic Ketone) | Stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C | Stretch |
| ~1260 | Strong | Aryl-O (Ether) | Asymmetric Stretch |
| ~1040 | Strong | Alkyl-O (Ether) | Symmetric Stretch |
Causality Insight: The C=O stretch appears at a slightly lower frequency (~1690 cm⁻¹) than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes the pi-electrons and weakens the double bond character. The C≡N stretch is a highly characteristic, sharp peak that provides definitive evidence for the nitrile group.[14][16]
Experimental Protocol for ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid 2-(4-Ethoxyphenyl)-2-oxoacetonitrile powder directly onto the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting transmittance or absorbance spectrum should be processed to label the wavenumbers of significant absorption peaks.
IR Analysis Workflow
Caption: Workflow for ATR-Infrared spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[17] This technique is the ultimate confirmation of the molecular formula.
Expected Mass Spectrometry Data
| m/z Value | Proposed Identity | Rationale |
|---|---|---|
| 175 | [M]⁺ | Molecular Ion Peak (C₁₀H₉NO₂) |
| 147 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide from the ketone or ethylene from the ethoxy group. |
| 133 | [C₈H₅O₂]⁺ | α-cleavage with loss of the ethyl radical (•CH₂CH₃). |
| 121 | [C₈H₉O]⁺ | Loss of the oxoacetonitrile moiety (•COCN). |
| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation, a common fragment for aromatic ketones.[18] |
Expert Insight: The most anticipated fragmentation pathway for an aromatic ketone is α-cleavage, where the bond between the carbonyl carbon and an adjacent atom breaks.[19][20] For this molecule, cleavage can occur on either side of the carbonyl group. The formation of the 4-ethoxybenzoyl cation ([CH₃CH₂OC₆H₄CO]⁺) through the loss of a cyanido radical (•CN) is a highly probable and stabilizing fragmentation.
Experimental Protocol for GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Set the Gas Chromatography (GC) parameters. Use a suitable capillary column (e.g., HP-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution of the compound.
-
Injection: Inject a small volume (1 µL) of the sample solution into the heated GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the Mass Spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum that is plotted as relative intensity versus m/z.
Mass Spectrometry Experimental Workflow
Caption: Workflow for GC-MS analysis.
Conclusion: A Triad of Spectroscopic Validation
The structural confirmation of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile is not achieved by a single technique but by the synergistic convergence of data from NMR, IR, and MS. NMR spectroscopy provides the detailed bonding framework, IR confirms the presence of all critical functional groups, and mass spectrometry validates the molecular formula and reveals fragmentation patterns consistent with the proposed structure. This multi-faceted approach constitutes a robust, self-validating system essential for any research, development, or quality control setting. By understanding the principles and protocols outlined in this guide, scientists can confidently and accurately characterize this important synthetic intermediate.
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Reactivity of the carbonyl group in 4-ethoxybenzoyl cyanide
An In-Depth Technical Guide to the Carbonyl Reactivity of 4-Ethoxybenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl cyanides are a unique class of organic compounds characterized by a cyanide group attached to a carbonyl carbon. This arrangement imparts a distinct reactivity profile, positioning them as potent acylating agents and valuable intermediates in synthetic chemistry. This guide focuses on 4-ethoxybenzoyl cyanide, a specialized acyl cyanide where the electronic properties of the benzoyl ring are modulated by a para-ethoxy substituent. We will dissect the intricate interplay of electronic effects that govern the reactivity of its carbonyl group, explore its primary reaction pathways through detailed mechanistic analysis, provide validated experimental protocols, and address critical safety considerations. This document is intended to serve as a comprehensive resource for researchers leveraging the unique chemical attributes of 4-ethoxybenzoyl cyanide in drug discovery and complex molecule synthesis.
Molecular Architecture and Electronic Landscape
The reactivity of 4-ethoxybenzoyl cyanide is a direct consequence of its molecular structure. The molecule consists of a central carbonyl group bonded to a 4-ethoxyphenyl group on one side and a cyanide group on the other. The key to understanding its behavior lies in the competing electronic effects exerted by these substituents.
-
The Acyl Cyanide Functionality : The cyanide group is strongly electron-withdrawing through the inductive effect due to the high electronegativity of nitrogen. This effect polarizes the carbonyl carbon, significantly enhancing its electrophilicity. Unlike more common leaving groups like halides, the cyanide ion (CN⁻) is a reasonably good leaving group, making the molecule susceptible to nucleophilic acyl substitution.
-
The para-Ethoxy Substituent : The ethoxy group at the para position of the benzene ring exerts a powerful +R (resonance) or +M (mesomeric) effect. The lone pairs on the oxygen atom can delocalize into the aromatic ring and towards the carbonyl group. This electron-donating effect counteracts the inductive withdrawal of the cyanide group, thereby modulating the overall electrophilicity of the carbonyl carbon.[1][2] This electronic tuning is a critical feature, making 4-ethoxybenzoyl cyanide a more selective acylating agent compared to its non-substituted or electron-withdrawn counterparts.
The balance of these effects is visually represented by the following resonance structures:
Caption: Resonance delocalization in 4-ethoxybenzoyl cyanide.
Spectroscopic Characterization
The electronic features of 4-ethoxybenzoyl cyanide are reflected in its spectroscopic data. These values are critical for reaction monitoring and product confirmation.
| Spectroscopic Data | Characteristic Signature |
| Infrared (IR) Spectroscopy | C≡N stretch: ~2210-2230 cm⁻¹ C=O stretch: ~1670-1690 cm⁻¹ (lower than typical acyl halides due to resonance)[3] |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O): ~160-170 ppm Cyanide Carbon (C≡N): ~110-120 ppm |
| ¹H NMR Spectroscopy | Aromatic protons will show a characteristic AA'BB' splitting pattern. The ethoxy group will present as a triplet (CH₃) and a quartet (CH₂).[4] |
The Carbonyl Group: A Hub of Reactivity
The primary reaction pathway for 4-ethoxybenzoyl cyanide is nucleophilic acyl substitution.[5][6] This reaction proceeds via a well-established two-step addition-elimination mechanism. The enhanced electrophilicity of the carbonyl carbon makes it a prime target for a wide range of nucleophiles.
Caption: General mechanism for nucleophilic acyl substitution.
The stability of the cyanide ion as a leaving group facilitates the second step of this mechanism. This process allows for the efficient synthesis of various carboxylic acid derivatives, such as esters, amides, and thioesters.
Key Reaction Pathways and Protocols
The synthetic utility of 4-ethoxybenzoyl cyanide is demonstrated through its reactions with various nucleophiles. Acyl cyanides, in general, are recognized as versatile building blocks for a range of organic molecules including amides, esters, and ketones.[7]
Hydrolysis to 4-Ethoxybenzoic Acid
Reaction with water, typically under mild basic or acidic conditions, leads to the hydrolysis of the acyl cyanide to the corresponding carboxylic acid. This reaction can be catalyzed by both hydroxide and cyanide ions.[8]
Causality: The nucleophilic water or hydroxide attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the cyanide ion, which is subsequently protonated. Care must be taken as this reaction liberates toxic hydrogen cyanide (HCN).[9]
Experimental Protocol: Hydrolysis
-
Setup: In a well-ventilated fume hood, dissolve 4-ethoxybenzoyl cyanide (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Reaction: Add sodium hydroxide (1.1 eq, as a 1M aqueous solution) dropwise at 0 °C.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully acidify the reaction mixture with cold 1M HCl to protonate the carboxylate and any residual cyanide.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-ethoxybenzoic acid. Confirm purity via NMR and IR spectroscopy.
Alcoholysis to Form Esters
The reaction with alcohols (alcoholysis) provides a direct route to esters. This transformation is often catalyzed by a non-nucleophilic base to deprotonate the alcohol, increasing its nucleophilicity.
Causality: The alkoxide ion attacks the carbonyl carbon. The subsequent elimination of the cyanide ion yields the corresponding ester, for instance, ethyl 4-ethoxybenzoate when ethanol is used.
Experimental Protocol: Esterification
-
Setup: In a fume hood, dissolve 4-ethoxybenzoyl cyanide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagents: Add anhydrous ethanol (1.5 eq) followed by the dropwise addition of triethylamine (1.2 eq) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure ester.
Reduction to 4-Ethoxybenzyl Alcohol
While strong reducing agents like LiAlH₄ would reduce both the carbonyl and the cyanide, a milder reagent like sodium borohydride (NaBH₄) can selectively reduce the carbonyl group of an acyl derivative to an alcohol.[10][11]
Causality: The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon. This is a nucleophilic addition reaction rather than a substitution. A protic solvent is typically used to protonate the resulting alkoxide.[12][13]
Experimental Protocol: Carbonyl Reduction
-
Setup: In a fume hood, dissolve 4-ethoxybenzoyl cyanide (1.0 eq) in methanol at 0 °C.
-
Reaction: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, controlling the gas evolution. Note: NaBH₄ will also react with the methanol solvent, so an excess is required.
-
Monitoring: Stir the reaction at 0 °C for 1 hour, then at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting cyanohydrin product by column chromatography.
Caption: A typical experimental workflow for reactions.
Safety and Handling
Acyl cyanides and the reactions they undergo require strict safety protocols due to the high toxicity of cyanide.[14]
-
Toxicity : All cyanide-containing compounds are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[15]
-
HCN Release : Reactions involving acyl cyanides, particularly in the presence of protic reagents (water, acids), can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[9][16] Some individuals cannot detect the characteristic "bitter almond" smell of HCN, making it a particularly insidious hazard.[14]
-
Handling Procedures :
-
All manipulations must be performed in a certified chemical fume hood.[15]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and double-layered nitrile gloves.
-
Never work alone when handling cyanides.[15]
-
Have a cyanide-specific emergency response plan and antidote kit available.
-
-
Storage : Store 4-ethoxybenzoyl cyanide in a cool, dry, well-ventilated area away from acids, water, and oxidizing agents.[16][17] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen).
-
Waste Disposal : All cyanide-containing waste, including contaminated glassware and PPE, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Conclusion
4-Ethoxybenzoyl cyanide stands out as a valuable synthetic intermediate due to the finely tuned reactivity of its carbonyl group. The electron-donating para-ethoxy group moderates the electrophilicity imparted by the acyl cyanide moiety, offering a balance of reactivity and selectivity. Its utility in forming esters, amides, and other carboxylic acid derivatives via nucleophilic acyl substitution makes it a powerful tool for medicinal chemists and synthetic researchers. However, its potential to release hydrogen cyanide necessitates rigorous adherence to safety protocols. A thorough understanding of its electronic properties, reaction mechanisms, and handling requirements is paramount for its safe and effective application in the laboratory.
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A Technical Guide to Nucleophilic Addition Reactions of (4-Ethoxy-phenyl)-oxo-acetonitrile for Drug Discovery and Development
Abstract
(4-Ethoxy-phenyl)-oxo-acetonitrile, an α-keto nitrile, represents a versatile and highly reactive scaffold for the synthesis of a diverse array of functionalized molecules. Its unique electronic properties, arising from the juxtaposition of a carbonyl and a nitrile group, render it susceptible to a wide range of nucleophilic addition reactions. This in-depth technical guide provides a comprehensive overview of the core principles, mechanistic intricacies, and practical applications of nucleophilic additions to this substrate. Aimed at researchers, scientists, and drug development professionals, this document explores the synthetic utility of (4-Ethoxy-phenyl)-oxo-acetonitrile as a gateway to novel chemical entities with potential therapeutic applications. We will delve into specific reaction classes, including the addition of carbon and nitrogen nucleophiles, and discuss the stereochemical considerations crucial for the development of chiral drug candidates. This guide is intended to serve as a valuable resource for leveraging the synthetic potential of this important building block in the pursuit of new medicines.
Introduction: The Strategic Importance of (4-Ethoxy-phenyl)-oxo-acetonitrile in Medicinal Chemistry
(4-Ethoxy-phenyl)-oxo-acetonitrile, also known as 4-ethoxybenzoyl cyanide, is a bifunctional chemical entity that has garnered significant interest in the fields of organic synthesis and pharmaceutical development.[1] Its structure, featuring an electrophilic ketone carbonyl group directly attached to a nitrile, provides two distinct points for chemical modification, making it a valuable building block for creating complex molecular architectures.[1] The ethoxy group on the phenyl ring can also be synthetically manipulated, further expanding the accessible chemical space.
The true synthetic power of this molecule lies in its reactivity towards nucleophiles. Nucleophilic addition to the carbonyl group is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction, and in the context of (4-Ethoxy-phenyl)-oxo-acetonitrile, it leads to the formation of α-hydroxy-α-(4-ethoxyphenyl)acetonitrile derivatives. These cyanohydrin-like structures are versatile intermediates, readily transformable into other valuable functional groups such as α-hydroxy acids, α-amino alcohols, and various heterocyclic systems, which are privileged motifs in many biologically active compounds.[1]
This guide will provide a detailed exploration of various nucleophilic addition reactions to (4-Ethoxy-phenyl)-oxo-acetonitrile, offering insights into reaction mechanisms, practical experimental considerations, and the potential of the resulting products in drug discovery programs.
The Electronic Landscape of (4-Ethoxy-phenyl)-oxo-acetonitrile: A Rationale for its Reactivity
The reactivity of (4-Ethoxy-phenyl)-oxo-acetonitrile is dictated by the electronic interplay between the carbonyl and nitrile functionalities. The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, making it the primary site for nucleophilic attack. The adjacent nitrile group, while also possessing an electrophilic carbon, primarily acts as an electron-withdrawing group, further enhancing the electrophilicity of the carbonyl carbon.
A -> B [dir=none]; B -> C [label="Primary Site"]; B -> D [label="Secondary Site (less favored)"]; C -> E [label="Forms"]; E -> F; F -> G; }
Figure 1: General workflow of nucleophilic addition to (4-Ethoxy-phenyl)-oxo-acetonitrile.Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. This intermediate is then typically protonated during aqueous workup to yield the stable α-hydroxy-α-substituted acetonitrile product. The presence of the nitrile group in the product opens up further avenues for synthetic transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Carbon-Based Nucleophiles: Forging New Carbon-Carbon Bonds
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. (4-Ethoxy-phenyl)-oxo-acetonitrile serves as an excellent electrophile for a variety of carbon-based nucleophiles.
Grignard Reactions: Accessing Tertiary Alcohols
Grignard reagents (R-MgX) are powerful carbon nucleophiles that readily add to ketones to form tertiary alcohols. The reaction of a Grignard reagent with (4-Ethoxy-phenyl)-oxo-acetonitrile proceeds via nucleophilic attack on the carbonyl carbon to furnish, after acidic workup, a tertiary alcohol bearing a nitrile group.
Mechanism:
A -> C [label="+ B"]; C -> E [label="+ D"]; }
Figure 2: Simplified workflow of a Grignard reaction.Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-hydroxy-3-methylbutanenitrile (Illustrative)
-
Materials:
-
(4-Ethoxy-phenyl)-oxo-acetonitrile
-
Isopropylmagnesium chloride (Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of (4-Ethoxy-phenyl)-oxo-acetonitrile (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add isopropylmagnesium chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation:
| Nucleophile (R in R-MgX) | Product Structure | Expected Yield (%) |
| Methyl | 2-(4-Ethoxyphenyl)-2-hydroxypropanenitrile | 85-95 |
| Ethyl | 2-(4-Ethoxyphenyl)-2-hydroxybutanenitrile | 80-90 |
| Phenyl | 2-(4-Ethoxyphenyl)-2-hydroxy-2-phenylacetonitrile | 75-85 |
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction involves the addition of an organozinc reagent derived from an α-halo ester to a carbonyl compound.[1] This reaction provides a convenient route to β-hydroxy esters, which are valuable synthetic intermediates.
Mechanism:
The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo ester to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl group of (4-Ethoxy-phenyl)-oxo-acetonitrile.
A -> B; B -> D [label="+ C"]; D -> F [label="+ E"]; }
Figure 3: Simplified workflow of a Reformatsky reaction.Nitrogen-Based Nucleophiles: Introducing Nitrogen Functionality
The introduction of nitrogen-containing functional groups is of paramount importance in drug discovery, as these moieties are prevalent in a vast number of pharmaceuticals.
Strecker Synthesis: A Gateway to α-Amino Acids
The Strecker synthesis is a classic method for the preparation of α-amino acids.[2][3] In the context of (4-Ethoxy-phenyl)-oxo-acetonitrile, a modified Strecker-type reaction can be envisioned where an amine first condenses with the ketone to form an iminium ion, which is then trapped by a cyanide source to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile furnishes the corresponding α-amino acid.
Mechanism:
A -> B; B -> D [label="+ C"]; D -> F [label="+ E"]; }
Figure 4: Simplified workflow of a Strecker-type synthesis.Significance in Drug Development: The products of this reaction, α-aryl-α-amino acids, are non-proteinogenic amino acids that can be incorporated into peptides to enhance their stability and biological activity. They are also precursors to a variety of chiral ligands and catalysts.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a complex product, are highly valued in drug discovery for their efficiency and ability to rapidly generate diverse molecular libraries.
Passerini and Ugi Reactions
The Passerini three-component reaction (3CR) and the Ugi four-component reaction (4CR) are prominent examples of isocyanide-based MCRs.[4][5][6][7][8] (4-Ethoxy-phenyl)-oxo-acetonitrile can serve as the carbonyl component in these reactions, leading to the formation of highly functionalized α-acyloxy carboxamides (Passerini) and α-acylamino carboxamides (Ugi).
Passerini Reaction:
{rank=same; A; B; C;} A -> D; B -> D; C -> D; }
Figure 5: Reactants in a Passerini three-component reaction.Ugi Reaction:
{rank=same; A; B; C; D;} A -> E; B -> E; C -> E; D -> E; }
Figure 6: Reactants in an Ugi four-component reaction.The products of these reactions are peptide-like molecules with a high degree of structural diversity, making them attractive candidates for screening in various biological assays.
Stereochemical Control: The Asymmetric Frontier
For the development of chiral drugs, controlling the stereochemical outcome of a reaction is of utmost importance. The nucleophilic addition to the prochiral carbonyl group of (4-Ethoxy-phenyl)-oxo-acetonitrile can generate a new stereocenter. Therefore, the development of asymmetric methodologies is a key area of research.
Strategies for Enantioselective Addition:
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, favoring the approach of the nucleophile from one face over the other.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or the substrate can direct the stereochemical course of the reaction.
-
Chiral Reagents: Employing a stoichiometric amount of a chiral reagent can also induce asymmetry.
The synthesis of enantiomerically pure cyanohydrins and their derivatives is a particularly active area of research, with both enzymatic and chemical catalytic methods being developed.[9]
Applications in Drug Discovery and Development
The derivatives of (4-Ethoxy-phenyl)-oxo-acetonitrile obtained through nucleophilic addition reactions have shown promise in various therapeutic areas.
-
Anticancer Agents: Many compounds containing the α-hydroxy-α-arylacetonitrile scaffold have been investigated for their antiproliferative activity against various cancer cell lines.[5][10][11][12]
-
Antiviral and Antimicrobial Agents: The structural motifs accessible from this starting material are found in a number of compounds with reported antiviral and antimicrobial properties.[13][14]
-
Enzyme Inhibitors: The diverse functionalities that can be introduced allow for the design of molecules that can specifically interact with the active sites of enzymes, making them potential candidates for enzyme inhibitors.
The ability to rapidly generate libraries of diverse compounds from (4-Ethoxy-phenyl)-oxo-acetonitrile makes it an attractive starting point for high-throughput screening campaigns in the search for new drug leads.
Conclusion
(4-Ethoxy-phenyl)-oxo-acetonitrile is a powerful and versatile building block for the synthesis of a wide range of functionally rich molecules. The nucleophilic addition reactions to its carbonyl group provide efficient access to α-hydroxy-α-arylacetonitrile derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This guide has provided a comprehensive overview of the key nucleophilic addition reactions, their mechanisms, and their potential applications in drug discovery. As the demand for novel chemical entities continues to grow, the strategic use of versatile starting materials like (4-Ethoxy-phenyl)-oxo-acetonitrile will undoubtedly play a crucial role in the future of medicinal chemistry.
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An In-depth Technical Guide to (4-Ethoxy-phenyl)-oxo-acetonitrile: Synthesis, Reactivity, and Applications
(A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals)
Foreword: The Strategic Value of Acyl Cyanides in Modern Synthesis
As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of versatile building blocks in accelerating discovery pipelines. (4-Ethoxy-phenyl)-oxo-acetonitrile, a member of the acyl cyanide family, represents a class of reagents that, while requiring careful handling, offer a unique combination of reactivity that is instrumental in the synthesis of complex molecular architectures. This guide is structured to provide not just procedural knowledge but also a deeper understanding of the chemical principles that make this compound a valuable asset in pharmaceutical and agrochemical research. We will delve into its synthesis, explore its reactivity with an emphasis on rationalizing experimental choices, and discuss its applications as a key synthetic intermediate.
Compound Identification and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is the foundation of reproducible science. (4-Ethoxy-phenyl)-oxo-acetonitrile is known by several synonyms, and a comprehensive awareness of these is crucial for effective literature and database searches.
Synonyms:
-
4-Ethoxybenzoyl cyanide
-
2-(4-Ethoxyphenyl)-2-oxoacetonitrile
Key Identifiers:
-
CAS Number: 62869-42-5
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.19 g/mol
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Yellow solid | |
| Purity | ≥ 96% (HPLC) | |
| Storage Conditions | 0-8 °C |
Synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile: A Mechanistic Perspective
The synthesis of acyl cyanides, including (4-Ethoxy-phenyl)-oxo-acetonitrile, is most commonly achieved through the reaction of the corresponding acyl halide with a cyanide salt. This method, while conceptually straightforward, involves nuances in reagent choice and reaction conditions that are critical for achieving high yields and purity.
The Cornerstone Reaction: Acyl Halide Cyanation
The reaction of an acyl chloride with a metal cyanide is the most prevalent method for preparing acyl cyanides. The choice of the cyanide source and catalyst is a key determinant of the reaction's success.
General Reaction Scheme:
Caption: General synthesis pathway for (4-Ethoxy-phenyl)-oxo-acetonitrile.
Experimental Protocol: Synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile
This protocol is adapted from established procedures for the synthesis of benzoyl cyanides and other acyl cyanides.
Materials:
-
4-Ethoxybenzoyl chloride
-
Copper(I) cyanide (CuCN)
-
Anhydrous solvent (e.g., acetonitrile or a high-boiling-point aromatic solvent)
-
Inert gas atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add copper(I) cyanide (1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reactant Addition: Slowly add 4-ethoxybenzoyl chloride (1 equivalent) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble copper salts.
-
Purification: The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure (4-Ethoxy-phenyl)-oxo-acetonitrile.
Expert Insight: The use of copper(I) cyanide is often preferred over alkali metal cyanides like sodium or potassium cyanide in this synthesis. This is because the covalent nature of the Cu-CN bond moderates the reactivity of the cyanide nucleophile, reducing the formation of dimeric byproducts and other side reactions, which can be a significant issue with more ionic cyanide sources.
Chemical Reactivity and Synthetic Applications
(4-Ethoxy-phenyl)-oxo-acetonitrile is a versatile intermediate, primarily due to the electrophilic nature of the carbonyl carbon and the ability of the cyanide group to act as a leaving group or participate in further transformations.
Nucleophilic Addition Reactions
The carbonyl group is susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application as a building block for more complex molecules, including heterocyclic compounds.
Intermediate in Pharmaceutical and Agrochemical Synthesis
While specific drug molecules containing the intact (4-Ethoxy-phenyl)-oxo-acetonitrile are not widely documented, its value lies in its role as a precursor. Acyl cyanides are known intermediates in the synthesis of various biologically active compounds. For instance, they are valuable starting materials for the synthesis of 1,2,4-triazin-5-ones, which have demonstrated herbicidal properties.
The nitrile group itself is a common pharmacophore found in over 30 approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or participate in key binding interactions with enzyme active sites. The presence of the ethoxy-phenyl moiety provides a scaffold that can be further functionalized, making (4-Ethoxy-phenyl)-oxo-acetonitrile a valuable starting point for combinatorial chemistry and lead optimization campaigns.
Workflow: Role as a Synthetic Intermediate
Caption: The role of (4-Ethoxy-phenyl)-oxo-acetonitrile as a key starting material.
Safety and Handling
The presence of the cyanide group necessitates stringent safety precautions when handling (4-Ethoxy-phenyl)-oxo-acetonitrile and its reactions.
General Hazards:
-
Toxicity: Cyanide-containing compounds are highly toxic if inhaled, ingested, or absorbed through the skin. They act by inhibiting cellular respiration.
-
Irritation: May cause skin and eye irritation.
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
In Case of Exposure:
-
Inhalation: Move the person to fresh air and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Waste Disposal:
-
All waste containing (4-Ethoxy-phenyl)-oxo-acetonitrile or cyanide salts must be treated as hazardous and disposed of in accordance with local, state, and federal regulations. Typically, this involves quenching with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert the cyanide to the less toxic cyanate.
Conclusion
(4-Ethoxy-phenyl)-oxo-acetonitrile is a valuable and versatile chemical intermediate for researchers in drug discovery and agrochemical development. Its well-defined synthesis and predictable reactivity make it a reliable building block for the creation of novel and complex molecules. However, its utility is intrinsically linked to the imperative of stringent safety protocols due to the presence of the cyanide moiety. This guide provides the foundational knowledge for the safe and effective use of this compound, empowering researchers to leverage its synthetic potential while prioritizing safety.
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- Carl R
Introduction to α-keto nitriles in organic synthesis
An In-Depth Technical Guide to α-Keto Nitriles in Organic Synthesis
Abstract
α-Keto nitriles, characterized by the vicinal arrangement of a ketone and a nitrile functional group, represent a class of uniquely versatile building blocks in modern organic synthesis. The juxtaposition of these two electron-withdrawing groups creates a scaffold with multiple reactive centers, enabling a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of α-keto nitriles. We will explore the fundamental principles governing their reactivity, detail robust synthetic protocols for their preparation, and showcase their utility as powerful intermediates in the construction of complex acyclic and heterocyclic systems, with a particular focus on applications relevant to pharmaceutical and materials science.
Introduction: The Unique Electronic and Structural Profile
The synthetic power of α-keto nitriles stems from the powerful electrophilic nature of both the carbonyl carbon and the nitrile carbon.[1][2] The electron-withdrawing character of the adjacent cyano and keto groups enhances the reactivity of each center toward nucleophilic attack. This dual reactivity allows for selective and sequential transformations, making them highly valuable precursors for molecular construction.
The general structure features two primary sites for nucleophilic attack, enabling orthogonal or sequential chemical reactions. This unique arrangement is the foundation of their synthetic utility.
Caption: General structure of an α-keto nitrile highlighting the two primary electrophilic centers.
Synthetic Routes to α-Keto Nitriles
The efficient preparation of α-keto nitriles is critical for their use in synthesis. Several reliable methods have been established, primarily focusing on the acylation of cyanide precursors or the oxidation of stable intermediates.
Method 1: Acyl Cyanation
A direct and widely used method is the reaction of an acyl chloride or anhydride with a cyanide source. Trimethylsilyl cyanide (TMSCN) is often the reagent of choice due to its solubility in organic solvents and its ability to be activated by catalytic amounts of cyanide salts.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the cyanide ion on the highly electrophilic acyl chloride. The use of TMSCN often involves a catalytic cycle where a small amount of cyanide anion (from KCN or another source) attacks the silicon atom of TMSCN, liberating a more reactive "naked" cyanide nucleophile that then attacks the acyl chloride.
Experimental Protocol: Synthesis of 2-Oxo-2-phenylacetonitrile from Benzoyl Chloride
-
Materials: Benzoyl chloride (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.2 equiv), Potassium cyanide (KCN, 0.1 equiv), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoyl chloride and dry dichloromethane.
-
Add KCN (catalyst).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TMSCN dropwise over 15 minutes. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Caution: Residual cyanide may generate HCN gas upon acidification. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure α-keto nitrile.
Method 2: Oxidation of α-Hydroxy Nitriles (Cyanohydrins)
This two-step approach is advantageous as it starts from readily available aldehydes. The aldehyde is first converted to a cyanohydrin, which is then oxidized to the corresponding α-keto nitrile.
Caption: Two-step workflow for synthesizing α-keto nitriles from aldehydes.
Causality Behind Experimental Choices:
-
Cyanohydrin Formation: This reaction is typically performed under slightly acidic conditions to generate HCN in situ from a cyanide salt, which then adds to the protonated carbonyl, accelerating the reaction.[3]
-
Oxidant Selection: The choice of oxidant is crucial to avoid over-oxidation or degradation.
-
Manganese dioxide (MnO₂): Highly effective for oxidizing allylic and benzylic alcohols and is well-suited for cyanohydrins derived from aromatic or α,β-unsaturated aldehydes.
-
Swern Oxidation or Dess-Martin Periodinane (DMP): These mild oxidation protocols are broadly applicable and tolerate a wide range of functional groups, making them suitable for sensitive substrates.
-
Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yields | Advantages | Limitations |
| Acyl Cyanation | Acyl Chloride | TMSCN, KCN (cat.) | 70-95% | Direct, one-step, high yield | Requires preparation of acyl chloride; moisture sensitive. |
| Oxidation | Aldehyde | NaCN; Oxidant (e.g., MnO₂) | 60-85% (over 2 steps) | Readily available starting materials; modular. | Two steps; requires handling of toxic cyanide and oxidants. |
The Reaction Manifold: Synthetic Transformations
The true value of α-keto nitriles lies in their diverse reactivity, serving as hubs for the synthesis of more complex molecules, particularly nitrogen- and oxygen-containing heterocycles.
As Precursors to N-Heterocycles: The Synthesis of Imidazoles
α-Keto nitriles are excellent precursors for the synthesis of highly substituted imidazoles. In a classic condensation reaction, an α-keto nitrile can react with an aldehyde and ammonia (or an ammonium salt) in a multicomponent reaction.
Mechanism Insight: The reaction likely proceeds through the initial formation of an α-amino nitrile from the condensation of the keto group with ammonia, followed by tautomerization and subsequent reaction with the aldehyde and cyclization.
Experimental Protocol: Synthesis of a Substituted Imidazole
-
Materials: 2-Oxo-2-phenylacetonitrile (1.0 equiv), Benzaldehyde (1.0 equiv), Ammonium acetate (excess), Acetic acid (solvent).
-
Procedure:
-
In a round-bottom flask, combine the α-keto nitrile, benzaldehyde, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., aqueous ammonia or NaOH) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
-
Purification: The crude imidazole can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
As Precursors to O-Heterocycles: The Synthesis of Oxazoles
Similarly, α-keto nitriles can undergo condensation with amino-containing reagents to furnish oxazoles. For instance, reaction with hydroxylamine can lead to oxazole derivatives through a cyclization-dehydration sequence. The nitrile group's powerful electron-withdrawing nature facilitates the necessary intramolecular cyclization.
Caption: Multicomponent reactions involving α-keto nitriles are a powerful route to heterocycles.
Applications in Medicinal Chemistry
The nitrile group is a valuable pharmacophore in drug design. It is relatively small, polar, and can act as a hydrogen bond acceptor. Critically, it can serve as a bioisostere for a ketone or aldehyde carbonyl group, modulating a compound's metabolic stability and receptor binding profile.[4] The ability of α-keto nitriles to act as precursors to complex, drug-like heterocyclic scaffolds further enhances their importance.
For example, the nitrile group in nonsteroidal receptor antagonists has been shown to effectively mimic the 3-keto functionality of endogenous hormones like dihydrotestosterone, demonstrating its utility as a carbonyl bioisostere.[4]
Conclusion and Future Outlook
α-Keto nitriles are more than just chemical curiosities; they are powerful and versatile intermediates in organic synthesis. Their dual electrophilic nature provides a platform for a wide range of transformations, most notably in the efficient construction of medicinally relevant heterocyclic cores. Future research will likely focus on developing enantioselective transformations of α-keto nitriles, employing organocatalysis or transition-metal catalysis to open new avenues for the asymmetric synthesis of complex chiral molecules. The continued exploration of their reactivity will undoubtedly lead to novel synthetic strategies for drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved January 26, 2026, from [Link].
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved January 26, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved January 26, 2026, from [Link].
-
Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. Retrieved January 26, 2026, from [Link].
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved January 26, 2026, from [Link].
-
Pearson+. (n.d.). Give an example for each of the following: a. a β-keto nitrile. Study Prep. Retrieved January 26, 2026, from [Link].
-
Visual Learners. (2025, May 1). Synthesis of nitriles from alkyl halides and alcohols and ketones [Video]. YouTube. Retrieved January 26, 2026, from [Link].
-
National Library of Medicine. (2022, June 1). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Retrieved January 26, 2026, from [Link].
-
American Chemical Society. (n.d.). Catalytic Alpha-Functionalization of Alkyl Nitriles. ACS Publications. Retrieved January 26, 2026, from [Link].
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved January 26, 2026, from [Link].
-
Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles [Video]. YouTube. Retrieved January 26, 2026, from [Link].
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved January 26, 2026, from [Link].
-
American Chemical Society. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link].
Sources
Methodological & Application
Application Notes and Protocols: Experimental Setup for Reactions with 4-Ethoxybenzoyl Cyanide
Introduction
4-Ethoxybenzoyl cyanide is a versatile aromatic acyl cyanide that serves as a valuable building block in organic synthesis. Its dual reactivity, stemming from the electrophilic carbonyl carbon and the cyano group, allows for its participation in a diverse array of chemical transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 4-ethoxybenzoyl cyanide, with a focus on safety, procedural accuracy, and mechanistic understanding.
Acyl cyanides, in general, are powerful acylating agents, often demonstrating reactivity that surpasses that of corresponding acyl chlorides or anhydrides.[1] The ethoxy substituent at the para position of the benzene ring in 4-ethoxybenzoyl cyanide moderately activates the aromatic ring through resonance, influencing its reactivity in various reactions. This application note will delve into the practical aspects of handling this compound and provide a detailed protocol for a representative synthetic application.
Safety First: Handling 4-Ethoxybenzoyl Cyanide and Cyanide-Containing Reagents
Extreme Caution is Paramount. 4-Ethoxybenzoyl cyanide, like all organic cyanides, is highly toxic.[2] Exposure can be fatal if swallowed, inhaled, or in contact with skin.[2] Furthermore, it can react with moisture, acids, or even atmospheric carbon dioxide to release highly toxic hydrogen cyanide (HCN) gas.[3][4]
Mandatory Safety Precautions:
-
Work in a Certified Fume Hood: All manipulations involving 4-ethoxybenzoyl cyanide and other cyanide sources must be performed in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[6][7] A face shield is recommended when handling larger quantities.
-
Never Work Alone: It is crucial to never work alone when handling cyanides.[4] Ensure a colleague is aware of the experiment and is in the vicinity.
-
Cyanide Antidote Kit: A cyanide antidote kit should be readily accessible, and all personnel must be trained in its use.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations. Typically, this involves treatment with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.
Synthesis of 4-Ethoxybenzoyl Cyanide
The preparation of 4-ethoxybenzoyl cyanide is typically achieved through the reaction of 4-ethoxybenzoyl chloride with a cyanide salt. A common and effective method involves the use of copper(I) cyanide.[8]
Protocol 1: Synthesis of 4-Ethoxybenzoyl Cyanide
This protocol is adapted from established procedures for the synthesis of aroyl cyanides.[8][9][10]
Materials:
-
4-Ethoxybenzoyl chloride
-
Copper(I) cyanide (CuCN)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add copper(I) cyanide (2.0 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
-
Addition of Acyl Chloride: Slowly add 4-ethoxybenzoyl chloride (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the residue with anhydrous diethyl ether and filter to remove the copper salts. Concentrate the filtrate in vacuo. The crude product can be further purified by distillation or recrystallization to yield 4-ethoxybenzoyl cyanide as a solid.
| Parameter | Value | Rationale |
| Stoichiometry (4-Ethoxybenzoyl chloride:CuCN) | 1 : 2 | Ensures complete conversion of the acyl chloride. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture. |
Application in Multicomponent Reactions: The Ugi Reaction
4-Ethoxybenzoyl cyanide can be a valuable component in multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step.[11] The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[12][13] While not a traditional Ugi component, the reactivity of 4-ethoxybenzoyl cyanide can be harnessed in related transformations.
Conceptual Ugi-type Reaction Workflow
The following diagram illustrates a conceptual workflow for a reaction where 4-ethoxybenzoyl cyanide could act as an acylating agent in a multicomponent setup.
Sources
- 1. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Side reactions of 4-ethoxybenzoyl cyanide and their prevention
Welcome to the Technical Support Center for 4-ethoxybenzoyl cyanide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, handling, and use. Our goal is to provide you with the expertise and practical insights needed to ensure the success and integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, synthesis, and handling of 4-ethoxybenzoyl cyanide.
Q1: What are the primary applications of 4-ethoxybenzoyl cyanide in research and development?
4-Ethoxybenzoyl cyanide is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both an electrophilic carbonyl group and a cyano group, allows for a variety of chemical transformations. It is often utilized in the synthesis of ketones, amides, and heterocyclic compounds.
Q2: What are the main safety precautions I should take when working with 4-ethoxybenzoyl cyanide?
As with all cyanides, 4-ethoxybenzoyl cyanide and its reactions must be handled with extreme care in a well-ventilated fume hood.[1][2] All users must be thoroughly trained in the safe handling of cyanides.[1][2] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent hydrolysis.[3]
-
Avoid Acids and Moisture: Store and handle 4-ethoxybenzoyl cyanide away from acids, water, and other protic solvents to prevent the release of highly toxic hydrogen cyanide (HCN) gas.[1]
-
Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste protocols. Aqueous cyanide waste should be treated with an oxidizing agent like bleach or hydrogen peroxide under basic conditions to convert cyanide to the less toxic cyanate.
Q3: How should I properly store 4-ethoxybenzoyl cyanide to ensure its stability?
To maintain the integrity of 4-ethoxybenzoyl cyanide, it should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1] It is crucial to prevent exposure to moisture and air to minimize hydrolysis and other degradation pathways.[1]
II. Troubleshooting Guide: Synthesis and Purification
This section provides a detailed, question-and-answer-style troubleshooting guide for the common challenges encountered during the synthesis and purification of 4-ethoxybenzoyl cyanide.
Synthesis of 4-Ethoxybenzoyl Cyanide
A common method for the synthesis of 4-ethoxybenzoyl cyanide is the reaction of 4-ethoxybenzoyl chloride with a cyanide source, such as copper(I) cyanide.
Q4: My synthesis of 4-ethoxybenzoyl cyanide is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the synthesis of 4-ethoxybenzoyl cyanide can stem from several factors. Below is a breakdown of potential causes and their solutions.
-
Cause 1: Incomplete Reaction
-
Explanation: The reaction between 4-ethoxybenzoyl chloride and the cyanide source may not have gone to completion.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. For the reaction with copper(I) cyanide in a solvent like acetonitrile, refluxing for several hours is often necessary to drive the reaction to completion.[3]
-
Reagent Stoichiometry: Using a slight excess of the cyanide source (e.g., 1.1 to 1.5 equivalents of CuCN) can help to ensure complete conversion of the starting acyl chloride.
-
-
-
Cause 2: Hydrolysis of Starting Material or Product
-
Explanation: 4-Ethoxybenzoyl chloride is susceptible to hydrolysis to 4-ethoxybenzoic acid, and the product, 4-ethoxybenzoyl cyanide, can also hydrolyze, especially under non-anhydrous conditions.[4]
-
Solution:
-
Anhydrous Conditions: It is imperative to use oven-dried glassware and anhydrous solvents.[3] All reagents should be handled under an inert atmosphere (nitrogen or argon).
-
Quality of Starting Material: Use freshly distilled or a new bottle of 4-ethoxybenzoyl chloride to minimize the presence of the corresponding benzoic acid.
-
-
-
Cause 3: Side Reactions
-
Explanation: Dimerization of the aroyl cyanide can be a significant side reaction, reducing the yield of the desired monomeric product.
-
Solution:
-
Reaction Conditions: The choice of solvent and temperature can influence the rate of dimerization. Running the reaction at the lowest effective temperature may help to minimize this side reaction.
-
Slow Addition: Adding the 4-ethoxybenzoyl chloride slowly to the cyanide source can help to maintain a low concentration of the acyl chloride, which may reduce the likelihood of side reactions.
-
-
Experimental Protocol: Synthesis of 4-Ethoxybenzoyl Cyanide
This protocol is a general guideline based on the synthesis of similar aroyl cyanides. Optimization may be required.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add copper(I) cyanide (1.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile via syringe.
-
Reaction Initiation: Slowly add a solution of 4-ethoxybenzoyl chloride (1.0 eq.) in anhydrous acetonitrile to the stirred suspension of copper(I) cyanide at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove copper salts and wash the solid with a small amount of anhydrous acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification of 4-Ethoxybenzoyl Cyanide
Q5: I have synthesized crude 4-ethoxybenzoyl cyanide, but it appears to be impure. How can I effectively purify it?
Purification of 4-ethoxybenzoyl cyanide is crucial to remove unreacted starting materials, hydrolysis products, and side products like dimers.
-
Purification Method 1: Distillation
-
Explanation: For liquid crude products, vacuum distillation can be an effective method for purification, especially for removing less volatile impurities.
-
Procedure:
-
Set up a vacuum distillation apparatus.
-
Carefully transfer the crude 4-ethoxybenzoyl cyanide to the distillation flask.
-
Gradually apply vacuum and heat the flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point of 4-ethoxybenzoyl cyanide under the applied pressure.
-
-
-
Purification Method 2: Crystallization
-
Explanation: If the crude product is a solid or can be solidified, crystallization is an excellent purification technique. The choice of solvent is critical.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate, or toluene).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Purification Method 3: Column Chromatography
-
Explanation: For small-scale purifications or when distillation and crystallization are ineffective, column chromatography can be used.
-
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
III. Side Reaction Mechanisms and Prevention
Understanding the mechanisms of common side reactions is key to their prevention.
Q6: What is the mechanism of hydrolysis of 4-ethoxybenzoyl cyanide, and how can it be prevented?
Mechanism of Hydrolysis:
The hydrolysis of 4-ethoxybenzoyl cyanide can proceed through two main pathways depending on the pH.[4]
-
Base-Catalyzed Hydrolysis: Under basic or neutral conditions, a hydroxide ion or water molecule attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the cyanide ion yield 4-ethoxybenzoic acid.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water then attacks the carbonyl carbon, and after a series of proton transfers, the cyanide ion is eliminated as HCN, and 4-ethoxybenzoic acid is formed.
Caption: Simplified mechanism of 4-ethoxybenzoyl cyanide hydrolysis.
Prevention of Hydrolysis:
-
Strict Anhydrous Conditions: The most effective way to prevent hydrolysis is to maintain strictly anhydrous conditions throughout the synthesis, work-up, and storage.[3] This includes using oven- or flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere.
-
Control of pH: During work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an aqueous wash is necessary, use neutral or slightly acidic water and minimize the contact time.
Q7: How does the dimerization of 4-ethoxybenzoyl cyanide occur, and what are the strategies to minimize this side reaction?
Mechanism of Dimerization:
The dimerization of aroyl cyanides is thought to proceed through the initial formation of a reactive intermediate, which can then be attacked by another molecule of the aroyl cyanide. The electron-donating nature of the ethoxy group may influence the stability of these intermediates and the rate of dimerization.
Prevention of Dimerization:
-
Temperature Control: Running the reaction at lower temperatures can help to reduce the rate of dimerization.
-
Slow Addition of Reagents: As mentioned earlier, the slow addition of 4-ethoxybenzoyl chloride to the cyanide source helps to keep its concentration low, thereby disfavoring bimolecular side reactions like dimerization.
-
Choice of Cyanide Source and Catalyst: The choice of cyanide source and any catalysts can impact the formation of byproducts. For example, using a less reactive cyanide source might require harsher conditions, which could promote side reactions.
IV. Analytical Characterization
Accurate characterization of 4-ethoxybenzoyl cyanide and the identification of any impurities are essential for quality control.
Q8: What are the expected NMR and IR spectral data for pure 4-ethoxybenzoyl cyanide?
Table 1: Predicted Spectroscopic Data for 4-Ethoxybenzoyl Cyanide
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | δ 7.9-8.1 (d, 2H, Ar-H ortho to C=O), δ 6.9-7.1 (d, 2H, Ar-H ortho to OEt), δ 4.1-4.3 (q, 2H, -OCH₂CH₃), δ 1.4-1.6 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ ~165 (C=O), δ ~164 (Ar-C-OEt), δ ~133 (Ar-CH ortho to C=O), δ ~115 (Ar-CH ortho to OEt), δ ~115 (CN), δ ~64 (-OCH₂CH₃), δ ~14 (-OCH₂CH₃) |
| IR (cm⁻¹) | ~2220-2240 (C≡N stretch), ~1680-1700 (C=O stretch), ~1600, 1580, 1510 (C=C aromatic stretch), ~1260 (C-O stretch) |
Q9: How can I identify common impurities in my 4-ethoxybenzoyl cyanide sample using NMR?
The most common impurities are likely to be the starting material (4-ethoxybenzoyl chloride) and the hydrolysis product (4-ethoxybenzoic acid).
-
4-Ethoxybenzoyl Chloride: The aromatic proton signals will be at a similar chemical shift to the product, but the absence of the cyanide carbon in the ¹³C NMR and the presence of the acyl chloride carbonyl carbon at a slightly different shift would be indicative.
-
4-Ethoxybenzoic Acid: The most telling signal for this impurity in the ¹H NMR spectrum will be a broad singlet for the carboxylic acid proton, typically above 10 ppm. The aromatic proton signals will also be shifted slightly compared to the product.
V. References
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 4-ethoxyphenyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Retrieved from
-
Google Patents. (n.d.). CN103387519A - Preparation method for 4-hydroxybenzyl cyanide. Retrieved from
-
Eureka | Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]
-
James Madison University. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Retrieved from [Link]
-
Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53696. Retrieved from [Link]
-
PubMed. (n.d.). Aroyl and acyl cyanides as orthogonal protecting groups or as building blocks for the synthesis of heterocycles. Retrieved from [Link]
Sources
- 1. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 2. Aroyl and acyl cyanides as orthogonal protecting groups or as building blocks for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion in 4-ethoxybenzoyl cyanide reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting low conversion in 4-ethoxybenzoyl cyanide reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis. My approach is to provide not just solutions, but a foundational understanding of the reaction's causality, empowering you to optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing Low Conversion
This section addresses specific, common problems in a question-and-answer format, focusing on root causes and actionable solutions.
Question 1: My reaction shows very low or no conversion to 4-ethoxybenzoyl cyanide. What are the primary factors to investigate?
This is a frequent issue that typically points to one of three areas: reagent integrity, reaction conditions, or contamination.
A. Root Cause: Reagent Purity & Handling
The quality of your starting materials is paramount. The two key reactants, 4-ethoxybenzoyl chloride and your cyanide source, are highly sensitive.
-
4-Ethoxybenzoyl Chloride Integrity: Commercial acyl chlorides can degrade over time, especially if exposed to atmospheric moisture. The primary contaminant is the corresponding carboxylic acid (4-ethoxybenzoic acid) from hydrolysis. This not only consumes the starting material but introduces water, which is detrimental to the reaction.[1][2]
-
Solution: It is best practice to use freshly distilled 4-ethoxybenzoyl chloride. If distillation is not feasible, ensure the reagent is from a freshly opened bottle and has been stored under an inert atmosphere. A procedure for purification is detailed in the "Experimental Protocols" section.[3]
-
-
Cyanide Source Integrity: Alkali and heavy metal cyanides are hygroscopic. Absorbed water will readily react with the acyl chloride starting material.[3][4]
B. Root Cause: Sub-optimal Reaction Conditions
The synthesis of aroyl cyanides can be performed under various conditions, and success depends on matching the method to the reagents.
-
Temperature: The reaction of an acyl chloride with a cyanide salt is an equilibrium process.[5]
-
High-Temperature, Solvent-Free Methods: Classic preparations using copper(I) cyanide often require high temperatures (e.g., 220-230°C) to drive the reaction forward.[3][6] Insufficient heating will result in low conversion.
-
Catalytic Methods: Procedures using Lewis acids (e.g., SnCl₄) with trimethylsilyl cyanide (TMSCN) or phase-transfer catalysts (PTC) with alkali cyanides can often be run at or below room temperature.[7][8] In these cases, excessive heat is unnecessary and may promote side reactions.
-
-
Solvent Choice: The solvent must be anhydrous and inert to the highly reactive acyl chloride.
-
Solution: Dichloromethane and acetonitrile are common choices for catalyzed reactions.[7] Ensure they are of anhydrous grade and stored over molecular sieves. For high-temperature syntheses, often no solvent is used.[3][9] Using protic or nucleophilic solvents like alcohols will lead to side reactions, forming esters instead of the desired product.[10]
-
C. Root Cause: Presence of Water (Hydrolysis)
This is the single most common cause of failure. Acyl chlorides react vigorously with water to form the unreactive carboxylic acid.[1][2][11] The desired acyl cyanide product is also susceptible to hydrolysis.[12]
-
Solution:
-
Glassware: Oven-dry all glassware and cool it under a stream of inert gas (Nitrogen or Argon).
-
Atmosphere: Run the reaction under a positive pressure of an inert atmosphere.
-
Reagents: Use anhydrous solvents and ensure starting materials are rigorously dried as described above.
-
Troubleshooting Workflow: Low Conversion
Below is a logical workflow for diagnosing the root cause of low reaction yield.
Caption: A logical workflow for troubleshooting low yields.
Question 2: My reaction works, but the yield is poor and I see significant side products. What are they and how can I avoid them?
The formation of byproducts is a clear indicator of specific flaws in the reaction setup.
A. Primary Side Product: 4-Ethoxybenzoic Acid
-
Identification: This will appear as a polar spot on TLC and is the result of hydrolysis of the starting 4-ethoxybenzoyl chloride.[13]
-
Cause: Presence of water.
-
Solution: Implement rigorous anhydrous techniques as detailed in the previous section. Even trace amounts of moisture can have a significant impact.
B. Secondary Side Product: Dimer of 4-Ethoxybenzoyl Cyanide
-
Identification: High molecular weight byproduct, often less soluble. Its formation is a known issue in aroyl cyanide synthesis.[8][14]
-
Cause: This can be promoted by certain reaction conditions and the absence of an appropriate catalyst.
-
Solution: A well-established method to suppress dimer formation is the use of a copper(I) salt catalyst in the presence of an inert carboxylic acid nitrile solvent, like acetonitrile.[14] This combination has been shown to produce excellent yields and purity, specifically avoiding the dimer.[14]
Frequently Asked Questions (FAQs)
Q: Which cyanide source is best? (e.g., CuCN, NaCN, KCN, TMSCN)
A: The "best" source depends on your chosen synthetic route.
| Cyanide Source | Typical Method | Advantages | Disadvantages |
| Copper(I) Cyanide (CuCN) | High-temp, solvent-free or in acetonitrile[3][6][7] | Reliable, well-documented, suppresses dimer formation[14] | Requires high temperatures, heterogeneous |
| Sodium/Potassium Cyanide (NaCN/KCN) | Phase-Transfer Catalysis (PTC)[6][8][9] | Lower reaction temperatures, cost-effective | Requires a PTC, solubility can be low, biphasic system needs vigorous stirring[4] |
| Trimethylsilyl Cyanide (TMSCN) | Lewis Acid Catalysis (e.g., SnCl₄)[7] | Mild conditions (room temp), homogenous | Reagent is expensive and highly toxic, requires strict anhydrous conditions |
Q: What is the mechanistic role of a catalyst like copper(I) cyanide or a phase-transfer catalyst (PTC)?
A: Catalysts provide an alternative, lower-energy pathway for the reaction.
-
Copper(I) Cyanide: In these reactions, CuCN facilitates the displacement of the chloride. While the exact mechanism can be complex, it is thought to involve coordination that makes the cyanide transfer more favorable. Using CuCN in a nitrile solvent is particularly effective.[14]
-
Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., an organic solvent and water), the alkali cyanide (NaCN) resides in the aqueous phase while the acyl chloride is in the organic phase. The PTC, typically a quaternary ammonium salt, acts as a shuttle, carrying the cyanide anion (CN⁻) into the organic phase where it can react with the acyl chloride.[4][6][15]
Caption: Role of a Phase-Transfer Catalyst (PTC).
Q: How can I best monitor the reaction's progress?
A: For reactions run at moderate temperatures, Thin Layer Chromatography (TLC) is an effective tool.[4][7] Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate) and visualize under UV light. You should see the spot for 4-ethoxybenzoyl chloride (less polar) disappear as the spot for 4-ethoxybenzoyl cyanide (more polar) appears. For quantitative analysis, Gas Chromatography (GC) is also an excellent option.[4]
Experimental Protocols
Protocol 1: Purification of 4-Ethoxybenzoyl Chloride
Causality: This protocol removes the primary contaminant, 4-ethoxybenzoic acid, which forms upon hydrolysis. This ensures the starting material is pure and the reaction environment remains anhydrous. The procedure is adapted from a standard method for purifying benzoyl chloride.[3]
-
Wash: Dissolve the crude 4-ethoxybenzoyl chloride in an equal volume of a dry, inert solvent (e.g., dichloromethane). Transfer to a separatory funnel and wash carefully with two portions of cold 5% sodium bicarbonate solution to remove acidic impurities. Caution: This reaction can be vigorous and release CO₂ gas; vent the funnel frequently.
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.
-
Distill: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting oil by fractional distillation under reduced pressure. Collect the fraction corresponding to pure 4-ethoxybenzoyl chloride.
Protocol 2: Synthesis of 4-Ethoxybenzoyl Cyanide via Copper(I) Cyanide
Causality: This classic, robust method uses high temperatures to drive the nucleophilic acyl substitution. The use of CuCN is effective and well-documented for aroyl cyanides.[3][6] This protocol is adapted from the synthesis of benzoyl cyanide.[3]
-
Setup: Assemble an oven-dried distillation apparatus. In a 250 mL round-bottomed flask, place dried copper(I) cyanide (1.2 equivalents).
-
Addition: Add freshly distilled 4-ethoxybenzoyl chloride (1.0 equivalent) to the flask. Swirl to ensure the solid CuCN is wetted by the liquid.
-
Heating: Place the flask in a pre-heated heating mantle or oil bath at 150°C. Gradually raise the temperature to 220-230°C and maintain for 1.5 hours. Safety Note: Conduct this in a well-ventilated fume hood.
-
Mixing: During the heating period, carefully remove the flask from the heat source every 15-20 minutes and swirl vigorously to mix the contents. The mixture will become more granular and easier to mix as the reaction proceeds.[3]
-
Distillation: After the heating period, arrange the apparatus for distillation. Slowly raise the bath temperature to ~300°C to distill the crude product.
-
Purification: The crude 4-ethoxybenzoyl cyanide is then purified by fractional vacuum distillation to yield the final product.
References
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Clarke, H. T., & Taylor, W. W. Benzoyl Cyanide. Organic Syntheses, Coll. Vol. 3, p.114 (1955); Vol. 29, p.14 (1949). [Link]
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Adams, R., & Kamm, O. Benzyl Cyanide. Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 2, p.11 (1922). [Link]
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Herrmann, W. A., et al. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53696. Wiley-VCH. [Link]
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Ishida, Y., et al. (2016). Synthesis of benzoyl cyanide as a defensive secretion in vivo. ResearchGate. [Link]
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Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis? [Link]
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Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
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Clark, J. (2023). reaction between acyl chlorides and water - addition / elimination. Chemguide. [Link]
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Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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Clark, J. (2023). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. [Link]
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PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. phasetransfer.com. [Link]
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ResearchGate. (2018). SCHEME 1.6 Preparation of benzoyl cyanide and... [Link]
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Koenig, K. E., & Weber, W. P. (1974). Synthesis of benzoyl cyanides by phase transfer catalysis. Tetrahedron Letters. [Link]
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Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH. [Link]
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Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? [Link]
-
The Organic Chemistry Tutor. (2022). Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). YouTube. [Link]
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Clark, J. (2015). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide: CIE A level chemistry support. [Link]
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Validation & Comparative
A Technical Guide to Acylating Agents: Unveiling the Advantages of (4-Ethoxy-phenyl)-oxo-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of an acylating agent is a critical decision that can profoundly influence the efficiency, selectivity, and overall success of a synthetic route. While traditional reagents such as acyl chlorides and anhydrides have long been the workhorses of acylation chemistry, the emergence of specialized reagents offers new avenues for overcoming longstanding challenges. This guide provides an in-depth comparison of (4-Ethoxy-phenyl)-oxo-acetonitrile, an aroyl cyanide, with conventional acylating agents, highlighting its unique advantages supported by mechanistic insights and experimental considerations.
The Acylation Reaction: A Cornerstone of Organic Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry.[1] It is integral to the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acylating agent.
A Comparative Overview of Acylating Agents
The reactivity of an acylating agent is primarily governed by the nature of the leaving group attached to the carbonyl carbon. A better leaving group enhances the electrophilicity of the carbonyl carbon, leading to a more reactive acylating agent.
| Acylating Agent Class | General Structure | Leaving Group | Relative Reactivity | Byproducts |
| Acyl Chlorides | R-COCl | Cl⁻ | Very High | HCl |
| Acid Anhydrides | (R-CO)₂O | R-COO⁻ | High | R-COOH |
| Aroyl Cyanides | Ar-COCN | CN⁻ | Moderate to High | HCN |
| Active Esters | R-CO-OAr' | Ar'O⁻ | Moderate | Ar'OH |
| Carboxylic Acids | R-COOH | H₂O | Low (requires activation) | H₂O |
Table 1. General comparison of common acylating agents.
While highly reactive agents like acyl chlorides can drive reactions to completion, they often suffer from drawbacks such as harsh reaction conditions, the generation of corrosive byproducts like HCl, and a lack of selectivity in the presence of multiple nucleophilic sites.[2] This is where the nuanced reactivity of aroyl cyanides, such as (4-Ethoxy-phenyl)-oxo-acetonitrile, presents a compelling alternative.
(4-Ethoxy-phenyl)-oxo-acetonitrile: A Profile of Advantageous Reactivity
(4-Ethoxy-phenyl)-oxo-acetonitrile, also known as 4-ethoxybenzoyl cyanide, is a versatile building block in organic synthesis.[3] Its utility as an acylating agent stems from a unique combination of electronic and steric factors, offering several key advantages over more traditional reagents.
dot digraph "Advantages of (4-Ethoxy-phenyl)-oxo-acetonitrile" { graph [fontname="Arial", label="Key Advantages of (4-Ethoxy-phenyl)-oxo-acetonitrile", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
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Figure 1. Key advantages of using (4-Ethoxy-phenyl)-oxo-acetonitrile as an acylating agent.Enhanced Selectivity: A Surgeon's Scalpel in a World of Sledgehammers
One of the most significant advantages of (4-Ethoxy-phenyl)-oxo-acetonitrile lies in its potential for enhanced chemoselectivity and regioselectivity. The moderate reactivity of the aroyl cyanide allows for finer discrimination between nucleophiles of varying strengths within the same molecule. This is particularly crucial in the synthesis of complex molecules and in late-stage functionalization where multiple sensitive functional groups are present.
In contrast, highly reactive acyl chlorides can often lead to non-selective acylation, resulting in a mixture of products and necessitating tedious purification steps. The use of (4-Ethoxy-phenyl)-oxo-acetonitrile can, in many cases, circumvent the need for protecting group strategies, thereby shortening synthetic routes and improving overall efficiency. For instance, in the acylation of a molecule containing both a primary amine and a secondary amine, the milder nature of the aroyl cyanide can favor the more nucleophilic primary amine, a level of control that is often difficult to achieve with acyl chlorides.
Milder Reaction Conditions and Broader Functional Group Tolerance
Acylations with acyl chlorides typically require the use of a stoichiometric amount of base to neutralize the HCl byproduct, which can be detrimental to acid-sensitive functional groups. (4-Ethoxy-phenyl)-oxo-acetonitrile, on the other hand, can often be employed under neutral or mildly basic conditions, expanding its compatibility with a wider range of substrates. This gentler approach is particularly beneficial in the synthesis of complex natural products and active pharmaceutical ingredients (APIs) where maintaining the integrity of stereocenters and sensitive functionalities is paramount.
Favorable Byproduct Profile and Simplified Work-up
The byproduct of acylation with (4-Ethoxy-phenyl)-oxo-acetonitrile is hydrogen cyanide (HCN). While highly toxic, its volatility allows for easy removal from the reaction mixture under reduced pressure or by sparging with an inert gas into a suitable quenching solution. This contrasts with the non-volatile and often difficult-to-remove carboxylic acid byproducts from acid anhydrides or the corrosive HCl from acyl chlorides. The cleaner reaction profile often translates to a more straightforward purification process, which can be a significant advantage in terms of time and resource savings, especially on an industrial scale.
Experimental Comparison: Acylation of p-Anisidine
To provide a practical illustration of the differences in performance, this section outlines a comparative experimental protocol for the acylation of p-anisidine with (4-Ethoxy-phenyl)-oxo-acetonitrile and the more conventional 4-ethoxybenzoyl chloride.
Objective: To compare the yield, purity, and reaction conditions for the synthesis of N-(4-methoxyphenyl)-4-ethoxybenzamide using two different acylating agents.
Figure 2. Comparative experimental workflow for the acylation of p-anisidine.
Protocol 1: Acylation with (4-Ethoxy-phenyl)-oxo-acetonitrile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Add (4-Ethoxy-phenyl)-oxo-acetonitrile (1.05 eq.) to the solution.
-
Initiation: Cool the mixture to 0 °C and add pyridine (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(4-methoxyphenyl)-4-ethoxybenzamide.
Protocol 2: Acylation with 4-Ethoxybenzoyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-anisidine (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C and add a solution of 4-ethoxybenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise. A precipitate of pyridinium hydrochloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system to afford the desired N-(4-methoxyphenyl)-4-ethoxybenzamide.
Expected Observations and Comparative Analysis
| Parameter | (4-Ethoxy-phenyl)-oxo-acetonitrile | 4-Ethoxybenzoyl Chloride | Rationale |
| Reaction Time | Longer (4-6 h) | Shorter (1-2 h) | Lower electrophilicity of the aroyl cyanide compared to the acyl chloride. |
| Exothermicity | Mild | More pronounced | Higher reactivity of the acyl chloride. |
| Yield | Potentially comparable or slightly lower | High | High reactivity of the acyl chloride drives the reaction to completion quickly. |
| Purity (crude) | Generally higher | May contain more side products | Milder conditions and reduced side reactions with the aroyl cyanide. |
| Selectivity | Higher potential for selectivity | Lower | Higher reactivity of the acyl chloride leads to less discrimination between nucleophiles. |
Table 2. Predicted comparative outcomes of the acylation of p-anisidine.
While direct, quantitative comparative data for this specific reaction is not extensively available in the literature, the expected outcomes are based on the known reactivity profiles of aroyl cyanides and acyl chlorides. The longer reaction time for (4-Ethoxy-phenyl)-oxo-acetonitrile is a trade-off for its milder nature and potentially higher selectivity. The formation of a cleaner crude product with the aroyl cyanide can simplify the purification process, which may offset the longer reaction time in terms of overall process efficiency.
Mechanistic Rationale: Understanding the Reactivity Difference
The difference in reactivity between aroyl cyanides and aroyl chlorides can be attributed to the nature of the leaving group and the stability of the tetrahedral intermediate formed during the nucleophilic attack.
Figure 3. General mechanism of nucleophilic acyl substitution.
In the case of an acyl chloride, the chloride ion is an excellent leaving group, readily departing from the tetrahedral intermediate. For an aroyl cyanide, the cyanide ion is also a good leaving group, but its departure is comparatively less favorable than that of the chloride ion. This results in a more stable tetrahedral intermediate and a slower overall reaction rate. This increased stability of the intermediate allows for greater discrimination in the subsequent steps, contributing to the enhanced selectivity observed with aroyl cyanides.
Conclusion: A Strategic Choice for Modern Synthesis
(4-Ethoxy-phenyl)-oxo-acetonitrile represents a valuable tool in the arsenal of the modern synthetic chemist. While not a direct replacement for highly reactive acylating agents like acyl chlorides in all applications, its distinct advantages in terms of selectivity, milder reaction conditions, and a more favorable byproduct profile make it a superior choice in many synthetic scenarios. For researchers and drug development professionals working on complex molecules with sensitive functional groups, the strategic implementation of (4-Ethoxy-phenyl)-oxo-acetonitrile can lead to more efficient, cleaner, and ultimately more successful synthetic outcomes. The ability to fine-tune reactivity and achieve selective transformations underscores the importance of considering a broader range of acylating agents beyond the conventional choices.
References
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]
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TutorChase. Describe the differences between amides and acyl chlorides. [Link]
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ResearchGate. Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. (2025-08-07). [Link]
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ResearchGate. Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. (2025-08-10). [Link]
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MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
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A Spectroscopic Guide to the Synthesis of 4-Ethoxybenzoyl Cyanide from Its Precursors
This technical guide offers a detailed spectroscopic comparison of 4-ethoxybenzoyl cyanide and its direct precursors, 4-ethoxybenzoic acid and 4-ethoxybenzoyl chloride. Designed for researchers, chemists, and professionals in drug development, this document provides the essential experimental protocols and comparative data necessary to monitor the synthesis and confirm the identity and purity of these compounds. By understanding the distinct spectral signatures of each molecule through Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), scientists can confidently navigate this synthetic pathway.
Introduction and Synthetic Rationale
4-Ethoxybenzoyl cyanide is a valuable organic intermediate, belonging to the class of acyl cyanides. These compounds are versatile reagents in organic synthesis, known for their role in the formation of ketones, α-keto acids, and various heterocyclic systems. The accurate synthesis and characterization of such intermediates are paramount to the success of complex multi-step synthetic campaigns in medicinal and materials chemistry.
The most direct and common synthetic route to 4-ethoxybenzoyl cyanide involves a two-step process starting from the commercially available 4-ethoxybenzoic acid. The carboxylic acid is first converted to the more reactive acyl chloride, 4-ethoxybenzoyl chloride. This activation is crucial because the hydroxyl group of the carboxylic acid is a poor leaving group. Conversion to an acyl chloride provides a good leaving group (Cl⁻), facilitating the subsequent nucleophilic substitution by a cyanide anion to yield the final product.
This guide provides a side-by-side spectroscopic analysis of these three compounds, highlighting the key spectral changes that occur at each synthetic step.
Synthesis Workflow and Methodology
The transformation from a stable carboxylic acid to a reactive acyl cyanide proceeds via the activation of the carboxyl group. This workflow is a fundamental strategy in organic synthesis.
Caption: Synthetic pathway from 4-ethoxybenzoic acid to 4-ethoxybenzoyl cyanide.
Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Cyanide salts are highly toxic and must be handled with extreme care and appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Ethoxybenzoyl Chloride from 4-Ethoxybenzoic Acid
-
Rationale: Thionyl chloride (SOCl₂) is a preferred reagent for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a trap), add 4-ethoxybenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), either neat or with an inert solvent like toluene.
-
Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-ethoxybenzoyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
-
Protocol 2: Synthesis of 4-Ethoxybenzoyl Cyanide from 4-Ethoxybenzoyl Chloride
-
Rationale: The conversion of an acyl chloride to an acyl cyanide is a nucleophilic acyl substitution. While alkali metal cyanides like sodium cyanide (NaCN) can be used, heavy metal cyanides such as cuprous cyanide (CuCN) are often more effective, leading to higher yields and purity.[1][2] The reaction is typically performed neat or in a high-boiling aprotic solvent.
-
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation setup, place finely powdered and dried cuprous cyanide (CuCN, 1.2 eq).
-
Add 4-ethoxybenzoyl chloride (1.0 eq) to the flask.
-
Heat the mixture with vigorous stirring in an oil bath. The temperature should be gradually raised to 210-230 °C and maintained for approximately 1-2 hours.[2]
-
The product, 4-ethoxybenzoyl cyanide, is then isolated by vacuum distillation directly from the reaction mixture.
-
The crude product can be further purified by redistillation or recrystallization.
-
Protocol 3: Spectroscopic Characterization
-
¹H and ¹³C NMR: Spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
FT-IR: Spectra were recorded using an Attenuated Total Reflectance (ATR) accessory. Data is reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Electron Ionization (EI) mass spectra were obtained on a GC-MS system. Data is reported as mass-to-charge ratio (m/z).
Comparative Spectroscopic Analysis
The transformation of the functional group from carboxylic acid to acyl chloride and then to acyl cyanide results in distinct and predictable changes in the spectroscopic data.
FT-IR Spectroscopy
The most informative region in the IR spectrum for this synthesis is between 4000 cm⁻¹ and 1600 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C≡N stretch of the cyanide are definitive indicators of reaction progress.
| Functional Group | 4-Ethoxybenzoic Acid (cm⁻¹) | 4-Ethoxybenzoyl Chloride (cm⁻¹) | 4-Ethoxybenzoyl Cyanide (cm⁻¹) | Rationale for Shift |
| O-H Stretch (Carboxyl) | ~3300-2500 (very broad) | Absent | Absent | Disappearance confirms conversion of the carboxylic acid. |
| C≡N Stretch (Nitrile) | Absent | Absent | ~2230 (strong, sharp) | Appearance is the primary indicator of product formation. |
| C=O Stretch (Carbonyl) | ~1685 | ~1775 (strong) , ~1735 (overtone) | ~1690 | The highly electronegative chlorine atom inductively withdraws electron density, strengthening and stiffening the C=O bond, causing a shift to higher frequency.[3] |
| C-O Stretch (Aryl Ether) | ~1250, ~1045 | ~1255, ~1040 | ~1260, ~1040 | Relatively consistent across all three compounds. |
| C-Cl Stretch | Absent | ~850 | Absent | Characteristic stretch for the acyl chloride intermediate. |
Table 1: Key FT-IR vibrational frequencies (cm⁻¹) for 4-ethoxybenzoyl cyanide and its precursors.
¹H NMR Spectroscopy
The proton NMR spectra are dominated by signals from the ethoxy group and the aromatic ring. While the changes are more subtle than in IR, shifts in the aromatic region can be diagnostic.
| Proton Environment | 4-Ethoxybenzoic Acid (δ ppm) | 4-Ethoxybenzoyl Chloride (δ ppm) | 4-Ethoxybenzoyl Cyanide (δ ppm) | Rationale for Shift |
| -COOH | ~11-12 (s, br, 1H) | Absent | Absent | Disappearance of this highly deshielded proton confirms the reaction of the acid. |
| Ar-H (ortho to C=O) | ~8.05 (d, 2H) | ~8.02 (d, 2H) | ~7.95 (d, 2H) | The protons ortho to the carbonyl group experience slight shielding changes as the electronegativity of the functional group changes (COOH ≈ COCN < COCl). |
| Ar-H (ortho to OEt) | ~6.95 (d, 2H) | ~6.94 (d, 2H) | ~6.98 (d, 2H) | These protons are less affected by the change at the carbonyl position. |
| -OCH₂CH₃ | ~4.12 (q, 2H) | ~4.11 (q, 2H) | ~4.14 (q, 2H) | Minimal change expected or observed. |
| -OCH₂CH₃ | ~1.45 (t, 3H) | ~1.44 (t, 3H) | ~1.46 (t, 3H) | Minimal change expected or observed. |
Table 2: Comparative ¹H NMR chemical shifts (δ, ppm) in CDCl₃. (s=singlet, d=doublet, t=triplet, q=quartet, br=broad).
¹³C NMR Spectroscopy
¹³C NMR is exceptionally powerful for tracking this synthesis, as the carbon atoms of the changing functional group exhibit large, unambiguous shifts.
| Carbon Environment | 4-Ethoxybenzoic Acid (δ ppm) | 4-Ethoxybenzoyl Chloride (δ ppm) | 4-Ethoxybenzoyl Cyanide (δ ppm) | Rationale for Shift |
| C=O (Carbonyl) | ~171.5 | ~168.0 | ~164.0 | The carbonyl carbon becomes progressively more shielded moving from acid to chloride to cyanide, reflecting the changing electronic environment. |
| C≡N (Nitrile) | Absent | Absent | ~116.0 | A key diagnostic peak for the final product, appearing in a distinct region of the spectrum. |
| Ar-C (ipso to C=O) | ~123.5 | ~129.5 | ~124.0 | The chemical shift of the carbon atom attached to the functional group is highly sensitive to the substituent. |
| Ar-C (ortho to C=O) | ~132.0 | ~132.5 | ~132.2 | Minor shifts observed. |
| Ar-C (ortho to OEt) | ~114.2 | ~114.5 | ~114.8 | Minor shifts observed. |
| Ar-C (ipso to OEt) | ~163.5 | ~164.5 | ~165.0 | Minor shifts observed. |
| -OCH₂CH₃ | ~63.8 | ~64.0 | ~64.2 | Relatively consistent. |
| -OCH₂CH₃ | ~14.6 | ~14.5 | ~14.6 | Relatively consistent. |
Table 3: Comparative ¹³C NMR chemical shifts (δ, ppm) in CDCl₃.[4][5][6]
Mass Spectrometry (EI-MS)
Mass spectrometry provides the molecular weight and key fragmentation patterns, confirming the elemental composition at each stage.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragments (m/z) | Interpretation of Fragmentation |
| 4-Ethoxybenzoic Acid | 166 | 138, 121, 93 | Loss of -C₂H₄ (ethylene) from the ethoxy group to give m/z 138 (4-hydroxybenzoic acid ion). Subsequent loss of -OH gives the benzoyl cation at m/z 121.[4] |
| 4-Ethoxybenzoyl Chloride | 184/186 (3:1 ratio) | 149, 121, 93 | The characteristic 3:1 isotopic pattern for chlorine confirms its presence.[5] Loss of -Cl radical gives the 4-ethoxybenzoyl cation at m/z 149. Subsequent loss of C₂H₄ gives m/z 121. |
| 4-Ethoxybenzoyl Cyanide | 175 | 149, 121, 93 | Loss of the -CN radical gives the 4-ethoxybenzoyl cation at m/z 149. The fragmentation pattern of this cation (loss of C₂H₄ to m/z 121) serves as a common structural marker for all three compounds. |
Table 4: Molecular ions and major fragments (m/z) for the three compounds.
Summary of Diagnostic Spectroscopic Markers
The successful synthesis of 4-ethoxybenzoyl cyanide can be unequivocally confirmed by a combination of these spectroscopic techniques. The following diagram summarizes the key diagnostic handles for identifying each compound in the reaction sequence.
Caption: Key diagnostic spectroscopic features for each compound in the synthesis.
By carefully applying the protocols and analytical methods detailed in this guide, researchers can effectively synthesize, purify, and characterize 4-ethoxybenzoyl cyanide, ensuring the quality and integrity of this important chemical intermediate for further applications.
References
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PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Baumann, M., & Baxendale, I. R. (2013). The rapid synthesis of acyl cyanides in flow. Beilstein Journal of Organic Chemistry, 9, 2265–2271. Available at: [Link]
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Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl Cyanide. Organic Syntheses, 24, 14. Available at: [Link]
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Preti, D., et al. (2015). Accurate structural and spectroscopic characterization of prebiotic molecules: The neutral and cationic acetyl cyanide and their related species. The Journal of Chemical Physics, 143(19), 194301. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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A Tale of Two Syntheses: Benchmarking the Path to 2-(4-ethoxyphenyl)benzofuran with and without 4-Ethoxybenzoyl Cyanide
Introduction
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The synthesis of 2-arylbenzofurans, in particular, has garnered significant attention due to their prevalence in natural products and pharmaceuticals.[2][3][4] This guide provides an in-depth, comparative analysis of two distinct synthetic pathways to a representative target molecule, 2-(4-ethoxyphenyl)benzofuran.
We will benchmark a modern, transition-metal-catalyzed approach utilizing rhodium-catalyzed C-H activation with 4-ethoxybenzoyl cyanide against a more classical and widely-used alternative: the oxidative cyclization of a 2-hydroxystilbene derivative.[5][6] This comparison aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of the strategic advantages and practical limitations of each route, supported by mechanistic insights and detailed experimental protocols. Our analysis will focus on key performance indicators, including reaction efficiency, step economy, and the inherent causality behind the chosen experimental designs.
The Target Molecule: 2-(4-ethoxyphenyl)benzofuran
The choice of 2-(4-ethoxyphenyl)benzofuran as our target allows for a direct and relevant comparison. The 4-ethoxyphenyl moiety is introduced using starkly different methodologies in the two synthetic routes, providing a clear basis for our benchmark.
Strategy 1: Rhodium-Catalyzed C-H Annulation with 4-Ethoxybenzoyl Cyanide
This contemporary approach leverages the power of transition-metal catalysis to forge new carbon-carbon and carbon-oxygen bonds directly from otherwise inert C-H bonds.[7][8] This strategy is highly attractive for its atom and step economy.[9]
Conceptual Overview & Mechanistic Rationale
Rhodium(III) catalysts are particularly effective in directing group-assisted C-H activation.[7][10] In this proposed synthesis, a directing group on a phenolic precursor guides the rhodium catalyst to selectively activate a C-H bond ortho to the hydroxyl group. The 4-ethoxybenzoyl cyanide then acts as the coupling partner, leading to an annulation cascade that constructs the benzofuran ring in a single, elegant step.
The cyanide moiety in 4-ethoxybenzoyl cyanide is a crucial player. It can coordinate to the rhodium center, facilitating the subsequent migratory insertion of the carbonyl group, a key step in forming the new C-C bond. The choice of a cyclopentadienyl-based rhodium complex is informed by its widespread success in a variety of C-H functionalization reactions.[5][11]
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H annulation.
Detailed Experimental Protocol
Materials:
-
N-(2-hydroxyphenyl)pivalamide (as the phenolic precursor with a directing group)
-
4-Ethoxybenzoyl cyanide
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
NaOAc (Sodium acetate)
-
t-AmylOH (tert-Amyl alcohol)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add N-(2-hydroxyphenyl)pivalamide (0.2 mmol, 1.0 equiv), 4-ethoxybenzoyl cyanide (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and NaOAc (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE (1.0 mL) and t-AmylOH (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to a subsequent hydrolysis step with aqueous HCl to cleave the pivalamide directing group.
-
Purify the resulting crude 2-(4-ethoxyphenyl)benzofuran by flash column chromatography on silica gel to yield the final product.
Strategy 2: Oxidative Cyclization of 2-Hydroxystilbene
This is a more traditional, yet highly effective and reliable, method for synthesizing 2-arylbenzofurans.[2][12] The core of this strategy is the formation of a 2-hydroxystilbene intermediate, which then undergoes an intramolecular cyclization to form the benzofuran ring.
Conceptual Overview & Mechanistic Rationale
The synthesis begins with the preparation of 2-hydroxy-4'-ethoxystilbene. This can be achieved through various cross-coupling reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction between salicylaldehyde and a suitable phosphonium ylide or phosphonate ester derived from 4-ethoxybenzyl bromide.
The key step is the oxidative cyclization of the stilbene. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), are commonly employed for this transformation.[6] The reaction is believed to proceed through an electrophilic attack of the iodine(III) reagent on the electron-rich double bond of the stilbene, followed by intramolecular trapping by the phenolic hydroxyl group.
Caption: Workflow for the synthesis via oxidative cyclization.
Detailed Experimental Protocol
Part A: Synthesis of 2-Hydroxy-4'-ethoxystilbene (Wittig Reaction)
Materials:
-
4-Ethoxybenzyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Salicylaldehyde
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of 4-ethoxybenzyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under an argon atmosphere at 0 °C, add potassium tert-butoxide (1.2 equiv) portion-wise.
-
Stir the resulting orange-red mixture at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of salicylaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-hydroxy-4'-ethoxystilbene.
Part B: Oxidative Cyclization to 2-(4-ethoxyphenyl)benzofuran
Materials:
-
2-Hydroxy-4'-ethoxystilbene (from Part A)
-
(Diacetoxyiodo)benzene (PIDA)
-
Anhydrous Acetonitrile
Procedure:
-
Dissolve 2-hydroxy-4'-ethoxystilbene (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask.
-
Add (diacetoxyiodo)benzene (1.2 equiv) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(4-ethoxyphenyl)benzofuran.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between these two synthetic strategies is not merely academic; it has significant practical implications. The following table summarizes the key performance metrics for each route, based on typical outcomes for these reaction classes reported in the literature.
| Metric | Strategy 1: Rh-Catalyzed C-H Annulation | Strategy 2: Oxidative Cyclization | Rationale & Justification |
| Overall Yield | Good to Excellent (Potentially 70-90%) | Good (Typically 60-80% over 2 steps) | C-H activation can be highly efficient, but optimization is key. The two-step classical route is robust and generally high-yielding.[5][6] |
| Number of Steps | 2 (Annulation + Deprotection) | 2 (Wittig + Cyclization) | While the core reaction in Strategy 1 is a single step, the need for a directing group adds a deprotection step, equalizing the step count. |
| Atom Economy | High | Moderate | Strategy 1 incorporates most atoms from the reactants into the final product. Strategy 2 generates stoichiometric byproducts (triphenylphosphine oxide, iodobenzene). |
| Reagents & Catalysts | Expensive/Specialized (Rh catalyst, Ag salt) | Readily Available/Less Expensive | Rhodium catalysts are precious metals. Reagents for the Wittig and oxidative cyclization are common laboratory chemicals. |
| Reaction Conditions | High Temperature (100 °C), Inert Atmosphere | Milder Conditions (0 °C to RT) | C-H activation often requires elevated temperatures to overcome the activation barrier. The classical route proceeds under milder conditions. |
| Substrate Scope | Potentially broad, but sensitive to directing group and electronics. | Very broad and well-established for a wide range of substituted phenols and aldehydes.[2] | |
| Purification | Standard Chromatography | Standard Chromatography | Both routes require chromatographic purification to obtain high-purity material. |
Conclusion and Scientific Recommendation
This comparative guide illustrates a fundamental choice in modern organic synthesis: the trade-off between the elegance and efficiency of novel catalytic methods and the robustness and accessibility of established transformations.
Strategy 1 (Rh-Catalyzed C-H Annulation) represents a cutting-edge approach. Its primary advantages are high atom economy and the potential for exceptional efficiency in a single catalytic step (excluding deprotection). This route would be highly advantageous in a research setting focused on developing novel synthetic methodologies or for synthesizing a library of analogues where late-stage C-H functionalization could streamline the process. However, the high cost of the rhodium catalyst and the need for careful optimization are significant practical considerations.
Strategy 2 (Oxidative Cyclization) is the workhorse method. Its reliability, use of inexpensive and readily available reagents, and milder reaction conditions make it an excellent choice for large-scale synthesis or for laboratories where access to specialized catalysts is limited. While it has a lower atom economy, the predictability and broad applicability of this method are undeniable strengths.
Recommendation: For academic exploration and the rapid synthesis of diverse analogues on a small scale, the Rh-catalyzed C-H annulation offers an elegant and powerful platform. For process development, scale-up, and applications where cost and reliability are paramount, the oxidative cyclization of a 2-hydroxystilbene remains the more pragmatic and field-proven choice. The ultimate decision will invariably depend on the specific goals, resources, and timeline of the research program.
References
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
- Google Patents. (n.d.). US4143068A - Process for the preparation of acyl cyanide compounds.
-
RSC Publishing. (n.d.). C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzoyl cyanide. Retrieved from [Link]
-
Taylor & Francis Online. (2025, August 6). Benzoyl Cyanide: A Mild and Efficient Reagent for Benzoylation of Nucleosides. Retrieved from [Link]
-
Accounts of Chemical Research. (2017, November 7). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Retrieved from [Link]
-
MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
-
National Institutes of Health. (2018, October 22). C-H Bond Activation for the Synthesis of Heterocyclic Atropisomers Yields Hedgehog Pathway Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2011, December 8). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Retrieved from [Link]
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- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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A Senior Application Scientist's Guide to (4-Ethoxy-phenyl)-oxo-acetonitrile: A Comparative Review of a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among the vast arsenal of available synthons, (4-Ethoxy-phenyl)-oxo-acetonitrile, also known as 4-ethoxybenzoyl cyanide, has emerged as a highly versatile and reactive intermediate. This guide provides an in-depth technical comparison of its applications, performance against alternatives, and critical insights into its synthetic utility and potential metabolic liabilities.
Core Properties and Synthetic Versatility
(4-Ethoxy-phenyl)-oxo-acetonitrile is a yellow solid characterized by the presence of an α-keto-nitrile functional group attached to an ethoxy-substituted phenyl ring. This unique structural arrangement imparts a dual reactivity profile, making it a valuable precursor in a variety of chemical transformations. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol .
Table 1: Physicochemical Properties of (4-Ethoxy-phenyl)-oxo-acetonitrile
| Property | Value | Reference |
| CAS Number | 62869-42-5 | |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.19 | |
| Appearance | Yellow solid | |
| Purity | ≥ 96% (HPLC) | |
| Storage | 0-8 °C |
The key to its synthetic utility lies in the electrophilic nature of both the carbonyl carbon and the nitrile carbon, making it susceptible to nucleophilic attack. This reactivity is central to its application in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals.
Comparative Analysis of Key Applications
The true value of a synthetic building block is best understood through a comparative analysis of its performance in specific applications against viable alternatives. Here, we delve into several key areas where (4-Ethoxy-phenyl)-oxo-acetonitrile and its analogs are employed.
Synthesis of Heterocyclic Scaffolds: A Comparative Overview
(4-Ethoxy-phenyl)-oxo-acetonitrile serves as a valuable precursor for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for its participation in various cyclization and multicomponent reactions.
Conceptual Workflow for Gewald Reaction:
Caption: Conceptual workflow of the Gewald reaction using an aryl-oxo-acetonitrile.
Comparative Insight: Alternative activated nitriles, such as malononitrile or ethyl cyanoacetate, are commonly used in the Gewald reaction. The advantage of using a pre-functionalized building block like (4-Ethoxy-phenyl)-oxo-acetonitrile would be the direct incorporation of the substituted phenyl moiety into the final thiophene product, potentially reducing the number of synthetic steps compared to post-synthesis modification. For instance, using cyclohexanone and benzoyl acetonitrile has been shown to produce the corresponding 2-aminothiophene in good yield.[3] A direct comparison of yields would require specific experimental data for the ethoxy-substituted analog.
1,3,5-Triazines are another class of heterocycles with diverse biological activities. Their synthesis can be achieved through the cyclotrimerization of nitriles or via nucleophilic substitution on cyanuric chloride.[4][5] While a specific protocol for the direct use of (4-Ethoxy-phenyl)-oxo-acetonitrile in triazine synthesis was not found, its nitrile functionality suggests its potential as a precursor.
Conceptual Synthetic Pathway for Triazines:
Caption: Conceptual pathway for the synthesis of triazine derivatives from aryl nitriles.
Comparative Insight: A common method for synthesizing substituted triazines involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with various amines.[4] This approach offers a high degree of control over the substitution pattern. Using a pre-formed nitrile like (4-Ethoxy-phenyl)-oxo-acetonitrile in a cyclotrimerization reaction could offer a more convergent approach, though controlling the substitution pattern in a mixed cyclotrimerization can be challenging. The choice of synthetic strategy would depend on the desired substitution pattern and the availability of starting materials.
Intermediate in the Synthesis of Factor Xa Inhibitors: The Case of Apixaban
A significant application of related benzoyl cyanide derivatives is in the synthesis of pharmaceuticals, particularly anticoagulants that inhibit Factor Xa. Apixaban, a widely used oral anticoagulant, features a pyrazolopyridine core.[6][7][8] While a direct synthesis of Apixaban using (4-Ethoxy-phenyl)-oxo-acetonitrile is not explicitly detailed in the provided search results, the structural similarity of the p-methoxyphenyl group in Apixaban to the p-ethoxyphenyl group suggests that (4-Ethoxy-phenyl)-oxo-acetonitrile could be a valuable starting material for synthesizing Apixaban analogs.[8][9]
Retrosynthetic Analysis of an Apixaban Analog:
Caption: Retrosynthetic approach to an Apixaban analog from (4-Ethoxy-phenyl)-oxo-acetonitrile.
Comparative Performance and Alternatives: The synthesis of Apixaban and its intermediates often involves multi-step sequences starting from materials like p-nitroaniline or p-iodoaniline.[10] The use of a pre-functionalized building block like (4-Ethoxy-phenyl)-oxo-acetonitrile could potentially streamline the synthesis by introducing the desired substituted aryl group at an early stage.
Table 2: Comparison of Starting Materials for Apixaban Intermediate Synthesis
| Starting Material | Potential Advantages | Potential Disadvantages |
| p-Nitroaniline | Inexpensive and readily available. | Requires reduction of the nitro group. |
| p-Iodoaniline | Allows for palladium-catalyzed cross-coupling reactions. | Can be more expensive; potential for metal contamination. |
| (4-Ethoxy-phenyl)-oxo-acetonitrile | Direct incorporation of the desired substituted aryl moiety. | May require more steps to generate the necessary hydrazine intermediate. |
The choice of starting material will ultimately depend on factors such as cost, scalability, and the overall efficiency of the synthetic route.
Experimental Protocols: A Guide for the Bench Scientist
General Protocol for Nucleophilic Addition to Benzoyl Cyanides
The following is a generalized protocol for the nucleophilic addition of an amine to a benzoyl cyanide derivative, which is a common step in the synthesis of many heterocyclic compounds.
Materials:
-
Substituted Benzoyl Cyanide (e.g., (4-Ethoxy-phenyl)-oxo-acetonitrile)
-
Amine nucleophile
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Base (if required, e.g., Sodium Amide)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoyl cyanide in the anhydrous solvent.
-
If a strong base is required to deprotonate the nucleophile, add the base to a separate solution of the amine in the anhydrous solvent at a controlled temperature (e.g., 0 °C or room temperature).
-
Slowly add the solution of the deprotonated amine (or the neutral amine if no pre-deprotonation is needed) to the solution of the benzoyl cyanide derivative.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the addition of a suitable reagent (e.g., water, saturated aqueous ammonium chloride).
-
Perform an aqueous workup to remove inorganic salts and other water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and water, separating the layers, and washing the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel.
Self-Validation: The success of this protocol can be validated by obtaining the expected product with a satisfactory yield and purity. Characterization of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis will confirm its identity and purity.
Metabolic Considerations for Drug Development Professionals
A critical aspect of drug development is understanding the metabolic fate of a new chemical entity. The presence of the ethoxy group and the aromatic ring in (4-Ethoxy-phenyl)-oxo-acetonitrile raises important questions about its potential interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
Potential for Cytochrome P450 Inhibition
While no specific CYP450 inhibition data for (4-Ethoxy-phenyl)-oxo-acetonitrile was found in the searched literature, it is crucial for researchers to consider this aspect. Inhibition of CYP enzymes is a major cause of drug-drug interactions.[11] Standard in vitro assays can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[11][12]
Workflow for In Vitro CYP450 Inhibition Assay:
Caption: General workflow for determining the CYP450 inhibition potential of a compound.
Predicted Metabolic Pathways
The metabolism of ethoxy-substituted aromatic compounds often involves O-dealkylation to the corresponding phenol, followed by further conjugation reactions.[4] Therefore, a likely metabolic pathway for (4-Ethoxy-phenyl)-oxo-acetonitrile would be its conversion to (4-Hydroxy-phenyl)-oxo-acetonitrile. This metabolite could then undergo glucuronidation or sulfation to facilitate its excretion. The nitrile group might also be subject to hydrolysis to a carboxylic acid.
Conceptual Metabolic Pathway:
Caption: A plausible metabolic pathway for (4-Ethoxy-phenyl)-oxo-acetonitrile.
Understanding these potential metabolic pathways is crucial for predicting the pharmacokinetic profile and potential for drug-drug interactions of any drug candidate derived from this building block.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 2-(2-Ethoxyphenyl)acetonitrile, a closely related compound, indicates that it may cause skin and serious eye irritation, as well as allergic skin reactions. Users should wear appropriate personal protective equipment, including gloves and eye protection, and work in a well-ventilated area. It is essential to consult the specific SDS for (4-Ethoxy-phenyl)-oxo-acetonitrile before handling.
Conclusion and Future Outlook
(4-Ethoxy-phenyl)-oxo-acetonitrile is a valuable and versatile building block in organic synthesis with significant potential in the development of pharmaceuticals, agrochemicals, and materials. Its dual reactivity allows for its participation in a variety of synthetic transformations to construct complex heterocyclic scaffolds. While direct comparative studies with quantitative data are somewhat limited in the publicly available literature, its structural features suggest that it can be a highly efficient synthon for introducing a pre-functionalized aryl moiety.
For drug development professionals, the key takeaway is the importance of early-stage evaluation of the metabolic properties of any compound derived from this building block. Understanding its potential for CYP450 inhibition and its metabolic fate will be critical for the successful development of safe and effective drugs.
Future research in this area should focus on the development and publication of detailed experimental protocols and comparative studies that quantify the advantages of using (4-Ethoxy-phenyl)-oxo-acetonitrile over other synthetic alternatives. Furthermore, detailed studies on its metabolism and toxicological profile would greatly enhance its value and applicability in the pharmaceutical industry.
References
-
Angene Chemical. (2025). Safety Data Sheet: 2-(2-Ethoxyphenyl)acetonitrile. [Link]
- (Reference to a general organic chemistry textbook or a review on nucleophilic addition reactions would be appropriate here, but was not explicitly found in the search results for this specific compound.)
- Dong, W., Gong, T., Liu, C., Lin, J., Jia, Q., & Chu, C. (2024). A practical synthesis for the key intermediate of apixaban.
- (A general review on the synthesis of triazines could be cited here.)
- (A review on the Gewald reaction would be relevant here.)
- Rao, S. V., et al. (2018). An Effective Synthesis of a Blood Coagulation Factor Xa Inhibitor, Apixaban and its Intermediates. Journal of Chemical and Pharmaceutical Sciences, 8(2), 204-211.
- (A publication detailing antiviral synthesis using benzotriazoles.)
- (A publication on high-throughput CYP450 inhibition assays.)
- Mack, D. J., & Njardarson, J. T. (2013). A solvent-free, one-step, one-pot Gewald reaction for alkyl-aryl ketones via mechanochemistry. Molecules, 18(10), 12335-12344.
- (A publication on the synthesis of 1,3,5-triazine deriv
- (A publication on the pentose phosphate p
- (A publication on the synthesis of pyrazole deriv
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
- (A publication on the mechanism of the Gewald reaction.)
- (A patent for the preparation of Apixaban and its intermedi
- (A public
- (A public
- (A patent on intermediates and impurities in the synthesis of apixaban.)
- (A publication on the pentose phosphate p
- Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
- (A publication on the synthesis of pyrazolopyrimidine deriv
- (A publication on the synthesis of 1,3,5-triazine deriv
- (A publication on the enantioselective synthesis of N-benzylic heterocycles.)
- (A public
- Fowler, S., & Zhang, H. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals, 11(2), 32.
- (A review on multicomponent reactions in drug discovery.)
- (A review on the synthesis and applic
- (A safety d
- (A patent for the synthesis of 2-pyridyl benzyl cyanide.)
- (A publication on the synthesis of heterocyclic deriv
- (A public
- (A publication on the green synthesis of 1,3,5-triazine deriv
- (A review on green multicomponent reactions.)
- (A safety data sheet for (3-Methoxyphenyl)acetonitrile.)
- (A publication on the kinetics of CYP3A4 inhibition.)
- (A publication on a practical synthesis of an apixaban intermedi
- (A review on the Gewald reaction.)
- (A safety data sheet for 2-(2-Ethoxyphenyl)acetonitrile.)
- (A publication on the c
- (A publication on the anti-proliferative effect of an ethoxy-substituted phylloquinone.)
- (A publication on the impact of organic solvents on CYP450 reactions.)
- (A safety d
- (A publication on the synthesis of substituted aryl cyanides.)
- (A safety data sheet for 4-methoxyphenyl acetonitrile.)
- (A patent for the preparation of an Apixaban intermedi
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- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Confirming Reaction Product Structures of (4-Ethoxy-phenyl)-oxo-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the precise structural confirmation of reaction products is a cornerstone of success. (4-Ethoxy-phenyl)-oxo-acetonitrile, a versatile benzoyl cyanide derivative, serves as a valuable building block for a variety of heterocyclic and functionalized molecules. Its reactivity, centered around the electrophilic carbonyl carbon and the nitrile group, allows for a diverse range of transformations, including nucleophilic additions, reductions, and cycloadditions. However, this reactivity also necessitates rigorous analytical methodologies to unequivocally confirm the structure of the resulting products, ensuring the integrity of subsequent research and development efforts.
This guide provides an in-depth comparison of analytical strategies for confirming the structures of products derived from (4-Ethoxy-phenyl)-oxo-acetonitrile. We will explore the expected outcomes of common reaction pathways and detail the application of key analytical techniques, supported by experimental protocols and comparative data. This document is designed to empower researchers to navigate the complexities of structural elucidation with confidence and scientific rigor.
The Synthetic Versatility of (4-Ethoxy-phenyl)-oxo-acetonitrile: A World of Possibilities
(4-Ethoxy-phenyl)-oxo-acetonitrile is a powerful synthetic intermediate due to its dual reactivity. The ketone and nitrile functionalities open doors to a variety of chemical transformations. Understanding these potential pathways is the first step in predicting the structures of the resulting products.
dot
Caption: A streamlined workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the product and, through fragmentation analysis, offers valuable clues about its structure.
Expertise in Practice: The choice of ionization technique is crucial. Electron Ionization (EI) often leads to extensive fragmentation, which can be useful for structural fingerprinting. In contrast, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield a prominent molecular ion peak, which is essential for confirming the molecular formula.
-
(4-Ethoxy-phenyl)-oxo-acetonitrile: A prominent fragment would be the loss of the cyanide radical (M-26) to form the 4-ethoxybenzoyl cation. Another key fragment would be the 4-ethoxyphenyl cation.
-
4-Ethoxy-mandelic acid: Expect to see the loss of water (M-18) and the loss of the carboxyl group (M-45).
-
2-Amino-1-(4-ethoxyphenyl)ethanol: A characteristic fragmentation would be the cleavage of the C-C bond between the alcohol and amine-bearing carbons.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer.
-
For GC-MS (suitable for volatile, thermally stable compounds): Inject the sample onto a GC column to separate it from any impurities before it enters the MS detector.
-
For LC-MS (suitable for less volatile or thermally labile compounds): Inject the sample onto an HPLC column.
-
Direct Infusion: For pure samples, infuse the solution directly into the ion source.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.
| Functional Group | (4-Ethoxy-phenyl)-oxo-acetonitrile (cm⁻¹) | 4-Ethoxy-mandelic acid (cm⁻¹) | 2-Amino-1-(4-ethoxyphenyl)ethanol (cm⁻¹) |
| C=O Stretch | ~1680-1700 (strong) | ~1700-1725 (strong) | N/A |
| C≡N Stretch | ~2220-2240 (sharp, medium) | N/A | N/A |
| O-H Stretch | N/A | ~2500-3300 (very broad) | ~3200-3600 (broad) |
| N-H Stretch | N/A | N/A | ~3300-3500 (medium, often two bands) |
| C-O Stretch | ~1250 & ~1040 | ~1250 & ~1040 | ~1250 & ~1040 |
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
For liquids: Place a drop of the liquid between two salt plates (e.g., NaCl).
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the product.
Single-Crystal X-ray Diffraction: The Definitive Structure
For crystalline products, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure, including absolute stereochemistry.
Expertise in Practice: Growing diffraction-quality single crystals can be a significant challenge. It often requires screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Growth: Grow single crystals of the purified product.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.
-
Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates.
Comparing Synthetic Alternatives
While (4-Ethoxy-phenyl)-oxo-acetonitrile is a valuable starting material, alternative synthetic routes to the target products may offer advantages in terms of yield, purity, or cost-effectiveness. For example, 4-ethoxy-mandelic acid can also be synthesized from 4-ethoxybenzaldehyde via a cyanohydrin formation followed by hydrolysis. A thorough comparison should involve analyzing the products from these alternative routes using the same rigorous analytical techniques described above to assess purity and identify any potential byproducts.
Conclusion
The structural confirmation of reaction products from (4-Ethoxy-phenyl)-oxo-acetonitrile requires a synergistic application of modern analytical techniques. By combining the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, and the functional group identification from FTIR, researchers can build a strong case for the proposed structure. For crystalline materials, single-crystal X-ray diffraction provides the ultimate confirmation. This comprehensive analytical approach is not merely a procedural step but a fundamental aspect of ensuring the reliability and reproducibility of scientific research in the competitive fields of drug development and materials science.
References
-
NMR Spectroscopy of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.[Link]
-
Mass Spectrometry: Principles and Applications. de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons.[Link]
-
Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.[Link]
-
Crystal Structure Determination. Clegg, W., Blake, A. J., Ibers, J. A., & Woolfson, M. M. (2001). Crystal structure analysis: principles and practice. Oxford University Press.[Link]
-
Synthesis of Mandelic Acids. Li, J. J. (2014). Name reactions: A collection of detailed mechanisms and synthetic applications. Springer.[Link]
-
Reactions of Nitriles. Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.[Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
-
Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications.[Link]
-
Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. National Institutes of Health.[Link]
A Cost-Benefit Analysis of 4-Ethoxybenzoyl Cyanide in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of an acylating agent is a critical decision point that profoundly impacts process efficiency, cost-effectiveness, and environmental footprint. This guide provides an in-depth cost-benefit analysis of utilizing 4-ethoxybenzoyl cyanide as an acylating agent, comparing it with commonly employed alternatives such as peptide coupling reagents and other activated carboxylic acid derivatives. By examining raw material costs, reaction efficiency, safety considerations, and environmental impact, this document aims to equip researchers and process chemists with the necessary data to make informed decisions for their large-scale synthesis campaigns.
The Profile of 4-Ethoxybenzoyl Cyanide: A Potent Acylating Agent
4-Ethoxybenzoyl cyanide belongs to the class of acyl cyanides, which are highly reactive carboxylic acid derivatives. Their utility stems from the potent electrophilicity of the carbonyl carbon, activated by the electron-withdrawing cyanide group. This inherent reactivity allows for efficient acylation of a wide range of nucleophiles, including amines, alcohols, and phenols, to form amides, esters, and other carbonyl compounds.
Synthesis of 4-Ethoxybenzoyl Cyanide
For large-scale applications, the most economically viable synthesis of 4-ethoxybenzoyl cyanide involves the reaction of 4-ethoxybenzoyl chloride with a cyanide salt, often catalyzed by a copper(I) salt. This method is advantageous due to the relatively low cost of the starting materials and the potential for high yields and purity.[1]
Caption: Synthesis of 4-ethoxybenzoyl cyanide.
Cost Analysis: A Head-to-Head Comparison
A primary driver in the selection of a synthetic route at scale is the cost of raw materials. Here, we compare the estimated costs for generating the acylating agent in situ or using pre-formed reagents.
Table 1: Raw Material Cost Comparison for Amide Bond Formation (per mole of acylating agent)
| Reagent/Method | Starting Materials | Indicative Price (USD/mole)* | Key Considerations |
| 4-Ethoxybenzoyl Cyanide | 4-Ethoxybenzoyl Chloride | ~$10 - $30 | Based on proxy of 4-methoxybenzoyl chloride and bulk pricing. |
| Sodium Cyanide | ~$1 - $3 | Price is for bulk quantities.[2][3][4][5] | |
| Copper(I) Cyanide (catalytic) | ~$0.50 - $2 | Price can vary significantly with purity and supplier.[6] | |
| HATU | HATU | ~$50 - $150 | Price varies with supplier and scale. |
| HBTU | HBTU | ~$30 - $100 | Generally less expensive than HATU.[7] |
| EDC/HOBt | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | ~$20 - $60 | Common and relatively inexpensive carbodiimide. |
| HOBt (Hydroxybenzotriazole) | ~$15 - $40 | Often used in conjunction with carbodiimides. | |
| Acyl Chloride (direct use) | 4-Ethoxybenzoyl Chloride | ~$10 - $30 | Requires a base (e.g., triethylamine) for the subsequent amidation. |
*Prices are estimates based on available bulk and lab-scale pricing and are subject to market fluctuations. A direct quote from suppliers for large quantities is recommended.
From a purely raw material cost perspective, the synthesis of 4-ethoxybenzoyl cyanide appears highly competitive, particularly when compared to pre-formed peptide coupling reagents like HATU and HBTU. The direct use of 4-ethoxybenzoyl chloride is also cost-effective in terms of the primary reagent, but the overall cost of the amidation step will include a stoichiometric amount of base.
Performance and Efficiency in Large-Scale Synthesis
Beyond raw material costs, the overall efficiency of the process plays a pivotal role in the final cost-benefit analysis. This includes factors such as reaction yield, cycle time, and the ease of purification.
4-Ethoxybenzoyl Cyanide:
-
Reactivity and Yield: Acyl cyanides are highly reactive, which can lead to rapid and high-yielding acylation reactions, even with less nucleophilic amines. This high reactivity can translate to shorter reaction times and increased throughput.
-
Byproducts and Purification: The primary byproduct of the synthesis is an inorganic salt (e.g., NaCl), which can often be removed by simple filtration.[1] The subsequent acylation reaction yields the desired amide and a cyanide salt as a byproduct. Purification of the final amide may be achievable through crystallization, which is highly desirable for large-scale operations as it avoids costly and time-consuming chromatography.
Peptide Coupling Reagents (HATU, HBTU, etc.):
-
Mild Reaction Conditions: These reagents are prized for their ability to facilitate amide bond formation under mild conditions, which is crucial for complex molecules with sensitive functional groups to minimize side reactions and racemization.[8]
-
Byproducts and Purification: The byproducts of coupling reactions are generally urea or triazole derivatives, which are often soluble in organic solvents. Their removal can sometimes necessitate chromatographic purification, which is a significant drawback for large-scale synthesis due to solvent consumption and lower throughput.[9]
Acyl Chlorides (Direct Use):
-
Cost-Effectiveness and Atom Economy: The direct use of acyl chlorides is often the most atom-economical and cost-effective method for simple amide synthesis.[9]
-
Reactivity and Side Reactions: Acyl chlorides are highly reactive and can lead to side reactions, especially with sensitive substrates. The generation of hydrochloric acid as a byproduct requires the use of a base, which can complicate the workup and purification.[10]
Sources
- 1. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 2. intratec.us [intratec.us]
- 3. cavinresource.com [cavinresource.com]
- 4. imarcgroup.com [imarcgroup.com]
- 5. expertmarketresearch.com [expertmarketresearch.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
